SB-203186 hydrochloride
Description
The exact mass of the compound 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-69-8, 135938-17-9 | |
| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-203186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the core mechanism of action of SB-203186 hydrochloride. Contrary to some initial postulations, extensive pharmacological data definitively characterizes SB-203186 as a potent, selective, and competitive antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. There is no substantial evidence in the scientific literature to support a direct inhibitory effect on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document will elucidate the 5-HT4 receptor antagonist activity of SB-203186, detail the associated signaling pathways, present quantitative data on its potency, and outline the experimental protocols used for its characterization.
Core Mechanism of Action: Selective 5-HT4 Receptor Antagonism
This compound functions as a high-affinity antagonist at the 5-HT4 receptor. This interaction is competitive, meaning that SB-203186 binds to the same site as the endogenous agonist, serotonin (5-HT), thereby preventing receptor activation.[1][2][3][4] The antagonism is surmountable, as increasing concentrations of the agonist can overcome the blocking effect of SB-203186.[4]
Addressing the p38 MAPK Hypothesis
Initial interest in the mechanism of SB-203186 may have been confounded by its "SB" designation, a prefix shared by several well-known p38 MAPK inhibitors developed by SmithKline Beecham (e.g., SB203580, SB202190). However, a thorough review of the pharmacological literature reveals no direct evidence of SB-203186 inhibiting p38 MAPK activity. The primary and well-documented mechanism of action is its potent and selective antagonism of the 5-HT4 receptor.
Signaling Pathways Modulated by SB-203186
As an antagonist, SB-203186 blocks the downstream signaling cascades initiated by 5-HT4 receptor activation. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[5] Its activation leads to both G-protein dependent and independent signaling events, which are consequently inhibited by SB-203186.
G-Protein Dependent Pathway
The canonical signaling pathway for the 5-HT4 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2]
Caption: 5-HT4 Receptor G-Protein Dependent Signaling Pathway.
G-Protein Independent Pathway
Recent studies have revealed that the 5-HT4 receptor can also signal independently of G-proteins by activating Src tyrosine kinase.[7][8] This activation can subsequently stimulate the extracellular signal-regulated kinase (ERK) pathway, another critical signaling cascade involved in cellular processes like proliferation and differentiation.[7][8]
Caption: 5-HT4 Receptor G-Protein Independent Signaling Pathway.
Quantitative Data Summary
The antagonist potency of SB-203186 is typically expressed as a pKB value, which is the negative logarithm of the antagonist equilibrium constant (Kb). A higher pKB value indicates greater antagonist potency.
| Tissue/Preparation | Species | pKB Value | Antagonist Equilibrium Constant (Kb) (nM) | Reference |
| Oesophagus | Rat | 10.9 | 0.0126 | [4] |
| Ileum | Guinea-pig | 9.5 | 0.316 | [4] |
| Colon | Human | 9.0 | 1.0 | [4] |
| Atrium | Human | 8.9 | 1.26 | [4] |
| Atrium | Piglet | 8.5 | 3.16 | [4] |
| Right Atrium | Piglet | 8.3 | 5.01 | [1][9] |
Note: The antagonist equilibrium constant (Kb) was calculated from the pKB value using the formula Kb = 10-pKB.
Experimental Protocols
The characterization of SB-203186 as a 5-HT4 receptor antagonist has been established through various in vitro and in vivo experimental protocols.
In Vitro Functional Assays (Isolated Tissue Preparations)
These assays measure the functional response of a tissue to an agonist in the presence and absence of the antagonist.
-
Objective: To determine the potency and competitive nature of SB-203186.
-
General Protocol:
-
Tissue Preparation: Isolated tissues known to express functional 5-HT4 receptors (e.g., rat oesophagus, guinea-pig ileum, human colon) are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[4]
-
Contraction/Relaxation Measurement: Changes in tissue tension are recorded using an isometric force transducer. In tissues like the rat oesophagus, a pre-contraction is induced with an agent like carbachol, and the relaxant effect of 5-HT is measured.[4]
-
Cumulative Concentration-Response Curves: A cumulative concentration-response curve to 5-HT is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of SB-203186 for a specific period to allow for equilibrium.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is generated in the presence of SB-203186.
-
Data Analysis: The parallel rightward shift in the concentration-response curve caused by SB-203186 is used to calculate the dose ratio. A Schild plot analysis is then performed to determine the pKB value, which quantifies the antagonist's potency.[3][4][10] A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
-
Caption: Workflow for Functional Antagonist Assay.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to the receptor and the ability of an unlabeled compound (like SB-203186) to compete for this binding.
-
Objective: To determine the binding affinity (Ki) of SB-203186 for the 5-HT4 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT4 receptor.
-
Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808) and varying concentrations of unlabeled SB-203186.[5]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT4 receptor. Its mechanism of action involves the blockade of both G-protein dependent (cAMP-mediated) and G-protein independent (Src-mediated) signaling pathways initiated by serotonin. The quantitative data from various tissue preparations consistently demonstrate its high affinity for the 5-HT4 receptor. There is a lack of scientific evidence to support a role for SB-203186 as a p38 MAPK inhibitor. This technical guide provides a robust foundation for researchers and drug development professionals working with this compound, ensuring its appropriate application in the study of 5-HT4 receptor pharmacology.
References
- 1. Schild equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. SPIKESfunc [spikesfunc.github.io]
- 5. benchchem.com [benchchem.com]
- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Research Applications of SB-203186 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-203186 hydrochloride is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides an in-depth overview of its primary application in research as a pharmacological tool to investigate the physiological and pathophysiological roles of the 5-HT4 receptor. Its high affinity and selectivity make it an invaluable agent for elucidating the downstream signaling pathways and functional responses mediated by this receptor in various tissues, including the gastrointestinal tract and the cardiovascular system. This document details the mechanism of action of SB-203186, summarizes its pharmacological data, provides a comprehensive experimental protocol for its use in isolated tissue preparations, and illustrates the key signaling pathways involved.
Introduction to this compound
This compound is a research chemical that acts as a selective antagonist for the 5-HT4 receptor.[1][2] By competitively blocking the binding of the endogenous agonist serotonin (5-hydroxytryptamine), SB-203186 allows for the precise investigation of 5-HT4 receptor-mediated processes.[2] Its utility in research spans from characterizing receptor function in smooth muscle preparations to exploring the receptor's role in cardiac electrophysiology.[2][3]
Mechanism of Action and Signaling Pathways
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[4] Upon agonist binding, this initiates a signaling cascade that has both classical and non-classical branches. SB-203186, as a competitive antagonist, prevents the initiation of these downstream signaling events by blocking the receptor's active conformation.
Canonical Gs-cAMP Signaling Pathway
The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, leading to a cellular response.[5] In smooth muscle cells of the gastrointestinal tract, this pathway is typically associated with relaxation.
Non-Canonical Src-Dependent ERK Activation
Recent research has uncovered a non-canonical signaling pathway for the 5-HT4 receptor that is independent of G-protein signaling.[5] This pathway involves the activation of the Src tyrosine kinase, which in turn leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[5] This pathway has been implicated in processes such as learning and memory.[5]
Quantitative Pharmacological Data
The antagonist affinity of SB-203186 is typically expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pKB values indicate greater antagonist potency.
| Tissue Preparation | Species | Agonist | pKB Value | Reference |
| Isolated Oesophagus | Rat | 5-HT | 10.9 | [3] |
| Isolated Ileum | Guinea Pig | 5-HT | 9.5 | [3] |
| Isolated Colon | Human | 5-HT | 9.0 | [3] |
| Isolated Right Atrium | Piglet | 5-HT | 8.3 | [2] |
Experimental Protocols: Isolated Tissue Bath Assay
The isolated tissue bath assay is a fundamental technique used to characterize the pharmacological activity of compounds like SB-203186.[6] This ex vivo method allows for the measurement of tissue contraction and relaxation in a controlled environment.[7]
Materials and Reagents
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[1] Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.[1]
-
Gases: Carbogen (95% O2, 5% CO2) to maintain pH and oxygenation.[1]
-
Agonist: Serotonin (5-hydroxytryptamine).
-
Antagonist: this compound.
-
Tissue: Dependent on the research question (e.g., rat oesophagus, guinea pig ileum, human colon).[3]
Experimental Workflow
The following diagram outlines the typical workflow for an isolated tissue bath experiment to determine the antagonist properties of SB-203186.
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved ethical protocols.
-
Dissect the desired tissue (e.g., a segment of the distal colon) and place it in chilled, carbogen-aerated PSS.[1]
-
Carefully remove any adhering connective and fatty tissues.
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-3 cm for human colon circular muscle).[1]
-
-
Mounting and Equilibration:
-
Suspend the tissue segment in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen.[1][6]
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[6]
-
Apply an optimal resting tension to the tissue (e.g., 20 mN for human colon) and allow it to equilibrate for a period of 60-90 minutes.[1] During this time, replace the PSS in the bath every 15-20 minutes.[1]
-
-
Control Agonist Concentration-Response Curve:
-
To induce a stable contraction for studying relaxation, pre-contract the tissue with an agent like carbachol or KCl (e.g., 80 mM KCl for human colon).[1]
-
Once a stable contractile plateau is reached, add the agonist (5-HT) in a cumulative manner, increasing the concentration in half-log increments.[1]
-
Record the change in tension until a maximal response is achieved.
-
-
Antagonist Incubation and Second Curve Generation:
-
Wash the tissue extensively with fresh PSS to remove all traces of the agonist and allow it to return to its baseline tension.
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.[1]
-
Repeat the cumulative addition of the agonist (5-HT) in the presence of SB-203186 and record the resulting concentration-response curve.
-
-
Data Analysis:
-
Plot the responses (as a percentage of the maximal control response) against the logarithm of the agonist concentration for both curves.
-
The presence of a competitive antagonist like SB-203186 will cause a rightward parallel shift in the concentration-response curve without a change in the maximal response.[2]
-
Perform a Schild analysis by plotting the log (concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the resulting linear regression will provide the pA2 value, which is equivalent to the pKB for a competitive antagonist.
-
Research Applications
The primary use of this compound in research is to:
-
Characterize 5-HT4 receptors: Its high selectivity allows for the definitive identification of responses mediated by 5-HT4 receptors in various tissues.[2][3]
-
Investigate gastrointestinal motility: By blocking 5-HT4 receptors, researchers can study their role in processes like peristalsis and smooth muscle tone.[8]
-
Explore cardiovascular effects: SB-203186 is used to study the involvement of 5-HT4 receptors in regulating heart rate (chronotropy) and contractility (inotropy).[2][9]
-
Elucidate central nervous system functions: Although less common, it can be used to investigate the role of 5-HT4 receptors in cognitive processes and neurotransmitter release.[10]
Conclusion
This compound is a powerful and selective pharmacological tool for the in-depth study of the 5-HT4 receptor. Its utility in elucidating the receptor's role in a multitude of physiological systems, from the gut to the heart, makes it an indispensable compound for researchers in pharmacology, physiology, and drug development. The methodologies outlined in this guide provide a framework for its effective use in a research setting.
References
- 1. An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated organ/tissue test – organ bath [panlab.com]
- 8. Effects of a serotonin 5-HT4 receptor antagonist SB-207266 on gastrointestinal motor and sensory function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the 5-HT4 receptor mediating tachycardia in piglet isolated right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ability of 5-HT4 receptor ligands to modulate rat striatal dopamine release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-203186 Hydrochloride: A Selective 5-HT4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent, competitive, and highly selective antagonist of the serotonin 5-HT4 receptor.[1][2] As a member of the benzimidazole chemical class, it serves as a critical research tool for elucidating the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity enable precise investigation of 5-HT4 receptor-mediated signaling pathways in various tissues, including the central nervous system (CNS) and the gastrointestinal tract.[3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Chemical Properties
SB-203186 is typically used in its hydrochloride salt form, which enhances its solubility in aqueous solutions for experimental use.[5]
| Property | Value |
| Molecular Formula | C₁₆H₂₁ClN₂O₂ |
| Molecular Weight | 308.8 g/mol |
| Target | 5-HT Receptor |
| CAS Number | 207572-69-8 |
(Data sourced from MedChemExpress[1])
Mechanism of Action
The primary mechanism of action for SB-203186 is competitive antagonism at the 5-HT4 receptor.[3][4] It binds reversibly to the same orthosteric site as the endogenous agonist serotonin (5-HT). However, unlike an agonist, the binding of SB-203186 does not induce the necessary conformational change in the receptor to initiate intracellular signaling.[3]
By occupying the binding site, SB-203186 effectively blocks serotonin from activating the receptor, thereby preventing the downstream signaling cascade. The 5-HT4 receptor canonically signals through a Gs-protein coupled pathway. Its activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), a key second messenger.[6][7] By blocking this initial step, SB-203186 inhibits the production of cAMP and the subsequent activation of protein kinase A (PKA) and other downstream effectors.[3][7]
Pharmacological Data
SB-203186 demonstrates high potency as a 5-HT4 antagonist across various species and tissues. Its antagonist activity is typically quantified by the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency.
| Tissue / Species | Assay Type | Parameter | Value | Reference |
| Piglet Isolated Right Atrium | Functional | pKB | 8.3 | [8] |
| Rat Oesophagus (isolated) | Functional | pKB | 10.9 | [1][2] |
| Guinea-pig Ileum | Functional | pKB | 9.5 | [1][2] |
| Human Colon | Functional | pKB | 9.0 | [1][2] |
5-HT4 Receptor Signaling Pathways
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[9][10] However, evidence also points to G-protein independent signaling mechanisms.
-
Canonical Gs-cAMP Pathway : Upon agonist binding, the receptor activates Gαs, which stimulates adenylyl cyclase (AC). AC then converts ATP into cAMP.[7] The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[9] PKA and Epac can both activate the Extracellular signal-Regulated Kinase (ERK) pathway, which in turn phosphorylates the CREB transcription factor, influencing gene expression.[9]
-
Phospholipase C (PLC) Pathway : The 5-HT4 receptor can also activate Phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG subsequently activates Protein Kinase C (PKC), which can also lead to ERK activation.[9][10]
-
G-protein Independent Src Kinase Pathway : Studies have shown that the 5-HT4 receptor can directly activate Src tyrosine kinase, independent of G-protein signaling.[9][11] Activated Src can then phosphorylate and activate the ERK pathway.[11]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Kᵢ) of SB-203186 by measuring its ability to displace a known radiolabeled ligand from the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing 5-HT4 receptors (e.g., guinea pig striatum) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.[12]
-
Assay Setup: In a 96-well or 384-well filter plate, add the assay buffer, serial dilutions of SB-203186, a fixed concentration of a radiolabeled 5-HT4 ligand (e.g., [³H]-GR113808) near its Kd value, and the membrane preparation.[12]
-
Controls:
-
Total Binding: Wells containing only the radioligand and membranes (no competitor).
-
Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of an unlabeled non-radioactive 5-HT4 ligand to saturate the receptors.
-
-
Incubation: Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through glass fiber filters using a cell harvester. Wash the filters with an ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of SB-203186 to generate a competition curve.
-
Determine the IC₅₀ (the concentration of SB-203186 that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12][13]
-
Functional Antagonism Assay (cAMP Production)
This protocol measures the ability of SB-203186 to inhibit agonist-induced production of cAMP, providing a measure of its functional potency (IC₅₀).
Methodology:
-
Cell Culture: Plate cells expressing 5-HT4 receptors (e.g., HEK293 cells) in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of SB-203186 or vehicle control for a defined period.
-
Agonist Stimulation: Add a 5-HT4 agonist (e.g., serotonin) at a concentration that elicits approximately 80% of its maximal response (EC₈₀).[13]
-
Incubation: Incubate the plate for a predetermined time to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[13]
-
Data Analysis:
In Vivo Blockade of 5-HT-Evoked Tachycardia
This protocol assesses the in vivo antagonist activity of SB-203186 by measuring its ability to block the heart rate increase (tachycardia) induced by a 5-HT4 agonist.
Methodology:
-
Animal Model: Use anesthetized Yucatan minipigs or new-born Camborough piglets, which are known to exhibit 5-HT4 receptor-mediated tachycardia.[1][2]
-
Instrumentation: Monitor heart rate and blood pressure continuously via appropriate instrumentation.
-
Drug Administration: Administer SB-203186 intravenously (e.g., 0.1-3 mg/kg) or via another desired route (e.g., intraduodenally).[1][2]
-
Agonist Challenge: After a set time for the antagonist to distribute, administer an intravenous dose of a 5-HT4 agonist (like 5-HT) to evoke a tachycardic response.
-
Measurement: Record the change in heart rate following the agonist challenge.
-
Data Analysis: Compare the magnitude of the tachycardic response in animals pre-treated with SB-203186 to the response in vehicle-treated control animals. A rightward shift in the 5-HT dose-response curve indicates surmountable antagonism. The potency of SB-203186 can be quantified by determining the dose required to produce a specific fold-shift in the agonist's EC₅₀.[8]
Pharmacokinetics and Pharmacodynamics
-
Pharmacodynamics: The pharmacodynamic effect of SB-203186 is the competitive blockade of 5-HT4 receptors. In vivo studies in piglets have demonstrated that SB-203186 can effectively and surmountably antagonize 5-HT-evoked tachycardia.[1][2] Following intraduodenal administration of 0.3 mg/kg, the blockade was maximal after 20 minutes and persisted for over 3 hours, indicating good absorption and a reasonable duration of action in this model.[1][2]
-
Pharmacokinetics: Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for SB-203186 are not extensively detailed in the provided literature. The hydrochloride formulation suggests it is prepared for good aqueous solubility. The in vivo efficacy following intraduodenal administration indicates it is absorbed from the gastrointestinal tract.[1][2] Species differences in pharmacokinetics are common, and data from one species may not directly translate to another.[14]
Conclusion
This compound is a cornerstone pharmacological tool for the study of the 5-HT4 receptor. Its high potency and selectivity make it an invaluable agent for isolating and characterizing 5-HT4 receptor-mediated effects in both in vitro and in vivo experimental settings. The detailed protocols and pathway information provided in this guide offer a robust framework for researchers aiming to utilize SB-203186 to explore the complex roles of the 5-HT4 receptor in health and disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacological Properties of SB-203186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-203186 hydrochloride is a potent and selective competitive antagonist of the serotonin 4 (5-HT4) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, binding affinity, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its quantitative data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound through detailed diagrams.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, the central nervous system, and the heart. Its activation is associated with prokinetic effects in the gut, cognitive enhancement, and positive chronotropic and inotropic effects in the heart. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor due to its high potency and selectivity. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT4 receptor.[1][2] By binding to the receptor, it prevents the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades. The 5-HT4 receptor is coupled to the Gs alpha subunit of the G protein complex. Agonist binding typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. By blocking the initial binding of serotonin, this compound effectively inhibits this entire signaling pathway.
Signaling Pathway of 5-HT4 Receptor Antagonism
Quantitative Pharmacological Data
The potency of this compound has been determined in various isolated tissue preparations. The antagonist affinity is typically expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
| Tissue Preparation | Species | Agonist | pKB Value | Reference |
| Isolated Oesophagus | Rat | 5-HT | 10.9 | [2] |
| Isolated Ileum | Guinea-pig | 5-HT | 9.5 | [2] |
| Isolated Colon | Human | 5-HT | 9.0 | [2] |
| Isolated Right Atrium | Piglet | 5-HT | 8.3 | [3] |
Experimental Protocols
Isolated Tissue Bath Experiments
These experiments are fundamental for determining the functional antagonist activity of compounds like this compound.
Objective: To determine the pKB value of this compound against 5-HT-induced relaxation in a pre-contracted isolated tissue.
Materials:
-
Isolated tissue (e.g., rat oesophagus)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbachol (or other contractile agent)
-
Serotonin (5-HT)
-
This compound
Protocol:
-
Tissue Preparation: The tissue of interest is dissected and mounted in an organ bath containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution maintained at 37°C.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
Contraction: The tissue is contracted with a suitable agent (e.g., carbachol) to induce a stable submaximal contraction.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to 5-HT is established to determine its EC50 value for relaxation.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Second Agonist Curve: In the presence of this compound, a second cumulative concentration-response curve to 5-HT is generated.
-
Data Analysis: The rightward shift in the 5-HT concentration-response curve caused by this compound is used to calculate the pKB value using the Schild equation.
Workflow for Isolated Tissue Bath Experiment
In Vivo Pharmacology
SB-203186 has been demonstrated to be effective in blocking 5-HT4 receptor-mediated responses in vivo.
Antagonism of 5-HT-Evoked Tachycardia
Model: Anesthetized newborn Camborough piglets or Yucatan minipigs.[2]
Protocol:
-
Animals are anesthetized and instrumented for the measurement of heart rate and blood pressure.
-
A baseline heart rate is established.
-
5-HT is administered intravenously to induce a tachycardic response.
-
This compound is administered (e.g., intravenously or intraduodenally) at various doses.[2]
-
After a suitable pre-treatment time, the 5-HT challenge is repeated.
-
The dose-dependent inhibition of the 5-HT-induced tachycardia by SB-203186 is quantified.
Results: Intraduodenally administered SB-203186 (0.3-3 mg/kg) in newborn piglets produced a blockade of 5-HT-evoked tachycardia that was maximal after 20 minutes and lasted for more than 3 hours with the 0.3 mg/kg dose.[2] Intravenous administration (0.1-3 mg/kg) also effectively antagonized the tachycardia.[2]
Selectivity Profile
Conclusion
This compound is a valuable research tool for investigating the physiological and pharmacological roles of the 5-HT4 receptor. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, serving as a resource for scientists and researchers in the field of pharmacology and drug development. Further studies to determine its affinity (Ki) in radioligand binding assays and its functional antagonist potency (IC50) in cAMP assays would provide a more complete pharmacological profile.
References
Technical Guide: SB-203186 Hydrochloride - A Potent and Selective 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of SB-203186 hydrochloride, a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. Contrary to potential confusion with other pyridinyl imidazole compounds, this compound does not target the p38 MAPK signaling pathway. Its mechanism of action is centered on the modulation of the G-protein coupled 5-HT4 receptor, a key player in neuronal signaling and gastrointestinal motility. This guide details the pharmacology of this compound, including its binding affinities, its impact on downstream signaling, and detailed protocols for key experimental assays used in its characterization.
Core Target Receptor and Mechanism of Action
The primary molecular target of this compound is the 5-hydroxytryptamine 4 (5-HT4) receptor .[1][2] It acts as a potent, selective, and competitive antagonist .[1][2] This means that this compound binds to the same site on the 5-HT4 receptor as the endogenous agonist serotonin (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating downstream signaling. Its competitive nature is demonstrated by the parallel rightward shift of the agonist (5-HT) concentration-response curve in its presence, without a reduction in the maximum response.[3][4]
Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gsα . The canonical signaling pathway following agonist activation of the 5-HT4 receptor is as follows:
-
Agonist Binding: Serotonin (5-HT) binds to the extracellular domain of the 5-HT4 receptor.
-
Gsα Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gsα subunit by promoting the exchange of GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gsα-GTP complex stimulates the membrane-bound enzyme, adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger.
-
Downstream Effectors: Increased intracellular cAMP levels lead to the activation of various downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates numerous cellular substrates, leading to diverse physiological responses such as smooth muscle relaxation, increased cardiac contractility, and modulation of neurotransmitter release.
This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing 5-HT from binding to the receptor, thereby inhibiting the subsequent increase in intracellular cAMP.
Quantitative Pharmacological Data
The antagonist potency of this compound is typically expressed as a pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity of the antagonist for the receptor.
| Tissue Preparation | Species | pKB Value | Reference(s) |
| Isolated Oesophagus (Carbachol-contracted) | Rat | 10.9 | [2] |
| Isolated Ileum | Guinea Pig | 9.5 | [2] |
| Isolated Colon | Human | 9.0 | [2] |
| Isolated Right Atrium | Piglet | 8.3 | [3][4] |
Experimental Protocols
The characterization of this compound as a 5-HT4 antagonist has been established through various in vitro and in vivo experiments. Below are representative protocols for the key assays cited in the literature.
Isolated Tissue Organ Bath Assay (General Protocol)
This protocol describes a standard method for assessing the effect of 5-HT receptor antagonists on agonist-induced responses in isolated smooth muscle preparations, such as the rat oesophagus or guinea pig ileum.
Objective: To determine the potency (pKB) of this compound by quantifying its ability to inhibit 5-HT-induced tissue responses.
Materials:
-
Organ bath system with tissue holders, aeration, and temperature control (37°C).
-
Isometric force transducer connected to a data acquisition system.
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carbogen gas (95% O2 / 5% CO2).
-
5-Hydroxytryptamine (Serotonin, 5-HT) stock solution.
-
This compound stock solution.
-
Carbachol (for pre-contraction of tissues like the oesophagus).
-
Suture threads.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., rat, guinea pig) according to institutionally approved protocols.
-
Carefully excise the desired tissue segment (e.g., thoracic oesophagus, distal ileum).
-
Place the isolated tissue in a petri dish containing ice-cold, oxygenated Krebs-Henseleit solution.
-
Gently clean the tissue of any adherent connective tissue and, if applicable, flush the lumen to remove contents.
-
Cut the tissue into segments of appropriate size (e.g., 2-3 cm in length).
-
Tie suture threads to both ends of each segment.
-
-
Mounting and Equilibration:
-
Fill the organ bath chambers with Krebs-Henseleit solution, maintain the temperature at 37°C, and continuously bubble with carbogen gas.
-
Mount the tissue segments in the organ bath chambers, attaching one end to a fixed hook and the other to the isometric force transducer.
-
Apply an initial resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Schild Analysis for Competitive Antagonism:
-
Control Agonist Concentration-Response Curve:
-
After equilibration, add 5-HT to the organ bath in a cumulative, stepwise manner, increasing the concentration by approximately half-log increments.
-
Record the contractile or relaxant response at each concentration until a maximal response is achieved.
-
Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the bath and allow it to incubate for a pre-determined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of this compound, repeat the cumulative 5-HT concentration-response curve.
-
-
Repeat with Multiple Antagonist Concentrations:
-
Wash the tissue thoroughly and allow it to re-equilibrate.
-
Repeat the antagonist incubation and subsequent 5-HT concentration-response curve with at least three different concentrations of this compound.
-
-
Data Analysis:
-
The data are used to construct Schild plots, which are essential for quantifying the potency of a competitive antagonist. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild regression is then performed by plotting log(dose ratio - 1) versus the log of the molar concentration of the antagonist. For a competitive antagonist, the slope of this line should not be significantly different from 1. The pA2 value (equivalent to the pKB) is determined from the x-intercept of the regression line.
In Vivo Blockade of 5-HT-Evoked Tachycardia
This protocol is a representative method for assessing the in vivo antagonist activity of this compound against tachycardia induced by serotonin.
Objective: To demonstrate that this compound can block the physiological effects of 5-HT4 receptor activation in a living animal model.
Materials:
-
Anesthetized animal model (e.g., Yucatan minipigs or Camborough piglets).[2]
-
Anesthetic agents (e.g., isoflurane).
-
Surgical instruments for cannulation.
-
Intravenous (i.v.) or intraduodenal (i.d.) catheters.
-
ECG recording equipment.
-
5-Hydroxytryptamine (5-HT) solution for infusion.
-
This compound solution for administration.
-
Saline solution.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant catheters for drug administration (e.g., in the jugular vein for i.v. administration or duodenum for i.d. administration) and for monitoring arterial blood pressure.
-
Attach ECG leads to monitor heart rate continuously.
-
Allow the animal to stabilize after the surgical procedures.
-
-
Baseline Measurements:
-
Record baseline heart rate and blood pressure for a sufficient period to establish a stable baseline.
-
-
Control 5-HT Challenge:
-
Administer a bolus or a short infusion of 5-HT to induce a tachycardic (increased heart rate) response.
-
Record the peak increase in heart rate.
-
Allow the heart rate to return to baseline.
-
-
This compound Administration:
-
Post-Antagonist 5-HT Challenge:
-
Repeat the 5-HT challenge using the same dose and route as in the control challenge.
-
Record the heart rate response. A reduction in the 5-HT-induced tachycardia indicates antagonist activity.
-
-
Dose-Response (Optional):
-
To determine a dose-response relationship, the experiment can be repeated in different groups of animals with varying doses of this compound.
-
Data Analysis:
-
The primary endpoint is the percentage inhibition of the 5-HT-induced tachycardia by this compound. This is calculated by comparing the heart rate increase after the 5-HT challenge before and after the administration of the antagonist.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT4 receptor. Its mechanism of action involves the direct blockade of the 5-HT4 receptor, thereby inhibiting the Gsα-adenylyl cyclase-cAMP signaling cascade. It does not target the p38 MAPK pathway. The quantitative data from various tissue preparations consistently demonstrate its high affinity for the 5-HT4 receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other 5-HT4 receptor antagonists, which are valuable tools for research into the physiological and pathophysiological roles of the 5-HT4 receptor in the central nervous system and the gastrointestinal tract.
References
The Discovery and Chemical Profile of SB-203186 Hydrochloride: A Technical Overview
SB-203186 hydrochloride, a potent and selective 5-HT4 receptor antagonist, has been a significant tool in pharmacological research for understanding the role of the 5-HT4 receptor in various physiological processes. This technical guide provides a comprehensive overview of its discovery, chemical structure, synthesis, and the detailed experimental protocols used for its characterization.
Discovery and Chemical Identity
SB-203186, chemically known as (1-piperidinyl)ethyl 1H-indole-3-carboxylate hydrochloride, emerged from research focused on developing selective ligands for the 5-HT4 receptor. Its discovery was a key step in the exploration of the therapeutic potential of modulating this receptor system.
Chemical Structure:
The molecular structure of SB-203186 features an indole-3-carboxylate core linked to a piperidinylethyl ester side chain. This structure is crucial for its high affinity and selectivity for the 5-HT4 receptor.
-
Molecular Formula: C₁₆H₂₁ClN₂O₂
-
Molecular Weight: 308.8 g/mol
Synthesis of this compound
While the seminal publication by Olivier et al. in Bioorganic & Medicinal Chemistry Letters (1994) outlines the synthesis, a detailed, step-by-step protocol is provided here for clarity. The synthesis involves the esterification of 1H-indole-3-carboxylic acid with 1-(2-hydroxyethyl)piperidine, followed by conversion to the hydrochloride salt.
Synthetic Pathway:
Pharmacological Characterization: Experimental Protocols
The pharmacological profile of SB-203186 as a 5-HT4 receptor antagonist has been established through a series of in vitro experiments. The key assays include radioligand binding studies to determine its affinity for the receptor and isolated tissue bath experiments to assess its functional antagonist activity.
Radioligand Binding Assay
This assay quantifies the affinity of SB-203186 for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum) in ice-cold buffer and centrifuge to isolate the cell membranes.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [³H]GR113808) and varying concentrations of SB-203186.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay:
Isolated Tissue Bath Functional Assay
This assay determines the functional antagonist activity of SB-203186 by measuring its ability to inhibit the response of an isolated tissue to a 5-HT4 receptor agonist. The rat oesophagus preparation is commonly used for this purpose.
Protocol:
-
Tissue Preparation: Dissect the rat oesophagus and mount a segment in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist Response: Elicit a contractile or relaxant response by adding a 5-HT4 receptor agonist (e.g., serotonin) to the organ bath in a cumulative manner to construct a concentration-response curve.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of SB-203186 for a predetermined period.
-
Antagonism Measurement: In the presence of SB-203186, repeat the cumulative addition of the 5-HT4 agonist and construct a new concentration-response curve.
-
Data Analysis: Perform a Schild analysis on the parallel rightward shifts of the agonist concentration-response curves to determine the pA₂ or pKₑ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Quantitative Pharmacological Data
The following table summarizes the reported antagonist potencies of SB-203186 in various isolated tissue preparations. The pKₑ value is a measure of the antagonist's affinity.
| Tissue Preparation | Agonist | pKₑ Value |
| Rat Oesophagus | 5-HT | 9.0 |
| Guinea-pig Ileum | 5-HT | 9.5 |
| Human Colon | 5-HT | 9.0 |
Signaling Pathway Blockade:
SB-203186 exerts its effect by competitively binding to the 5-HT4 receptor, thereby preventing the binding of serotonin and subsequent activation of downstream signaling pathways, primarily the adenylyl cyclase cascade.
An In-depth Technical Guide to the In Vitro and In Vivo Effects of SB-203186 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. This guide provides a comprehensive overview of its demonstrated effects in both laboratory (in vitro) and living organism (in vivo) models, with a focus on its pharmacological activity and potential therapeutic implications. The information presented is intended to support further research and development efforts in areas where 5-HT4 receptor modulation is of interest, such as cardiovascular and gastrointestinal disorders.
Core Mechanism of Action: 5-HT4 Receptor Antagonism
This compound exerts its effects by binding to 5-HT4 receptors and preventing their activation by the endogenous ligand, serotonin (5-hydroxytryptamine). The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this initial step, SB-203186 inhibits the downstream signaling cascade.
In Vitro Effects of this compound
The antagonist properties of SB-203186 have been quantified in a variety of isolated tissue preparations. These studies are crucial for determining the potency and selectivity of the compound.
Quantitative Data: Antagonist Potency
| Tissue Preparation | Species | Agonist | Measured Parameter | Value | Reference(s) |
| Right Atrium | Piglet | 5-HT | pKB | 8.3 | [1] |
| Atrial Preparations | Human | 5-HT | pKB | 8.9 | [2] |
| Atrial Preparations | Piglet | 5-HT | pKB | 8.5 | [2] |
| Oesophagus (Carbachol-contracted) | Rat | 5-HT | pKB | 9.0 | [3][4] |
| Ileum (Peristaltic Reflex) | Guinea-pig | 5-HT | pA2 | 9.5 | [3][4] |
| Colon | Human | 5-HT | pKB | 9.0 | [3][4] |
| Antral Strips | Rat | 5-HT | - | Pretreatment with 10 μM enhances 5-HT-induced contractions | [3] |
pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the original response.
Experimental Protocols: In Vitro Assays
These experiments are fundamental for assessing the functional consequences of receptor antagonism on tissue contractility.
Objective: To determine the antagonist potency (pKB or pA2) of this compound against a 5-HT4 receptor agonist in isolated tissues.
Methodology:
-
Tissue Preparation: Tissues such as the rat oesophagus, guinea-pig ileum, or atrial muscle from piglets or humans are dissected and mounted in an isolated organ bath.[5][6] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]
-
Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer to measure changes in muscle tension.[5]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a 5-HT4 agonist (e.g., serotonin) to establish the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of SB-203186. A rightward shift in the curve indicates competitive antagonism.
-
Schild Analysis: Steps 5 and 6 are repeated with multiple concentrations of SB-203186 to perform a Schild analysis, which allows for the determination of the pA2 or pKB value.[7]
These assays are used to determine the affinity of an unlabeled compound (like SB-203186) for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing 5-HT4 receptors are prepared from a suitable source (e.g., guinea-pig striatum).[8][9]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[9]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808) and varying concentrations of unlabeled SB-203186.[8][9]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of SB-203186 that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Effects of this compound
In vivo studies provide critical information on the physiological effects of SB-203186 in a whole-animal context, particularly its impact on the cardiovascular system.
Quantitative Data: Cardiovascular Effects
| Animal Model | Administration Route | Dose Range | Effect | Reference(s) |
| Anaesthetised Yucatan Minipigs | Intravenous (i.v.) | 0.1 - 3 mg/kg | Surmountable antagonism of 5-HT-evoked tachycardia | [2] |
| Anaesthetised Newborn Camborough Piglets | Intravenous (i.v.) | 0.1 - 3 mg/kg | Surmountable antagonism of 5-HT-evoked tachycardia | [2] |
| Newborn Camborough Piglets | Intraduodenal | 0.3 - 3 mg/kg | Blockade of 5-HT-evoked tachycardia, maximal after 20 mins, lasting >3 hours with 0.3 mg/kg | [2] |
Experimental Protocols: In Vivo Models
This model is used to assess the ability of SB-203186 to block the heart rate-increasing effects of serotonin.
Objective: To evaluate the in vivo antagonist effect of this compound on 5-HT-induced tachycardia.
Methodology:
-
Animal Preparation: Yucatan minipigs or newborn Camborough piglets are anesthetized.[2] Catheters are inserted for drug administration (e.g., intravenous, intraduodenal) and for monitoring cardiovascular parameters such as heart rate and blood pressure.
-
Baseline Measurements: Stable baseline cardiovascular measurements are recorded.
-
5-HT Challenge: A dose-response curve to intravenous 5-HT is established to determine the increase in heart rate.
-
SB-203186 Administration: SB-203186 is administered via the chosen route (e.g., i.v. bolus or infusion, or intraduodenal).[2]
-
Repeat 5-HT Challenge: The 5-HT dose-response is repeated at various time points after SB-203186 administration to assess the onset, magnitude, and duration of the antagonistic effect.
-
Data Analysis: The degree of rightward shift in the 5-HT dose-response curve is quantified to determine the potency of SB-203186 as an antagonist.
Objective: To assess the effect of a 5-HT4 antagonist on gastrointestinal transit.
Methodology:
-
Animal Fasting: Rodents (rats or mice) are fasted overnight with free access to water.[10]
-
Drug Administration: The 5-HT4 antagonist (e.g., SB-203186) or vehicle is administered orally or via another appropriate route.[10]
-
Marker Administration: After a set period, a non-absorbable marker, such as a charcoal meal, is administered orally.[10]
-
Euthanasia and Dissection: After a defined time, the animal is euthanized, and the gastrointestinal tract is carefully dissected.[10]
-
Measurement: The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The percentage of intestinal transit is compared between the antagonist-treated and vehicle-treated groups.
Conclusion
This compound is a well-characterized, high-potency 5-HT4 receptor antagonist. Its effects have been demonstrated through a variety of in vitro and in vivo experimental models, primarily showing its ability to competitively block the actions of serotonin at this receptor subtype. The quantitative data on its antagonist potency in cardiac and gastrointestinal tissues, combined with the established methodologies for its evaluation, provide a solid foundation for its use as a research tool and for the exploration of its therapeutic potential in conditions where 5-HT4 receptor activity is implicated. This guide serves as a technical resource to facilitate such endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of human and porcine myocardial 5-HT4 receptors by SB 203186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex | Semantic Scholar [semanticscholar.org]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to SB-203186 Hydrochloride for Studying Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SB-203186 hydrochloride, a potent and selective antagonist for the serotonin 5-HT4 receptor. It details its mechanism of action, summarizes its pharmacological data, and provides established experimental protocols for its application in the study of gastrointestinal (GI) motility.
Introduction: The Role of 5-HT4 Receptors and SB-203186 in GI Motility
Serotonin (5-hydroxytryptamine, or 5-HT) is a critical neurotransmitter in the regulation of gastrointestinal function, including peristalsis, secretion, and visceral sensation.[1] It exerts its effects by binding to a variety of receptor subtypes. The 5-HT4 receptor, a G-protein-coupled receptor positively linked to adenylyl cyclase, is widely distributed throughout the enteric nervous system and smooth muscle of the alimentary tract.[2]
Activation of 5-HT4 receptors by endogenous 5-HT, released from enterochromaffin cells in the gut mucosa, generally enhances gastrointestinal motility.[1][3] This prokinetic effect involves the stimulation of the peristaltic reflex, which is fundamental for the propulsion of luminal contents.[2][3]
This compound is a highly selective and potent competitive antagonist of the 5-HT4 receptor.[4][5] This property makes it an invaluable pharmacological tool for researchers to:
-
Investigate the physiological and pathophysiological roles of the 5-HT4 receptor in GI motility.
-
Elucidate the mechanism of action of prokinetic drugs that target the 5-HT4 receptor.
-
Characterize the involvement of serotonergic pathways in various motility disorders.
By selectively blocking the 5-HT4 receptor, SB-203186 allows for the isolation and study of the specific contributions of this receptor subtype to complex motility patterns, helping to dissect its role from that of other 5-HT receptors like 5-HT3.[6]
Mechanism of Action
SB-203186 functions as a competitive antagonist at the 5-HT4 receptor. This means it binds to the same site as the endogenous agonist (serotonin) but does not activate the receptor. By occupying the receptor, it prevents serotonin from binding and initiating the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and subsequent modulation of smooth muscle contraction and neurotransmitter release.[2] This blockade effectively inhibits or reduces the prokinetic effects mediated by 5-HT4 receptor activation.
Quantitative Pharmacological Data
The potency of SB-203186 as a 5-HT4 antagonist has been characterized in various in vitro tissue preparations. The following table summarizes key affinity and potency values from the literature.
| Parameter | Species / Tissue Preparation | Value | Reference |
| pA2 | Guinea-pig ileum (peristaltic reflex) | Not determined; antagonist effect observed at 10-1000 nM | [5][7] |
| pKB | Rat oesophagus (carbachol-contracted) | 9.0 ± 0.1 | [5][7] |
| pKB | Piglet isolated right atrium | 8.3 | [4] |
-
pA2/pKB: These values represent the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response.[8] A higher pA2 or pKB value indicates greater antagonist potency.[8] As shown, SB-203186 demonstrates high potency, particularly in the rat oesophagus model.[5][7]
Experimental Protocols
SB-203186 can be utilized in both in vitro and in vivo models to investigate its effects on gastrointestinal motility.
This assay allows for the direct measurement of tissue contractility in a controlled environment, making it ideal for characterizing the effects of compounds on smooth muscle function and local neural reflexes.[9][10]
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 7. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex | Semantic Scholar [semanticscholar.org]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
The Role of SB-203186 Hydrochloride in Cardiac Arrhythmia Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac arrhythmias remain a significant challenge in cardiovascular medicine, necessitating the exploration of novel therapeutic targets. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical mediator in the pathophysiology of cardiac stress, including ischemia-reperfusion injury and the subsequent development of arrhythmias. SB-203186 hydrochloride, a pyridinyl imidazole compound, is a potent and selective inhibitor of p38 MAPK, making it an invaluable tool for elucidating the role of this pathway in cardiac electrophysiology. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental models of cardiac arrhythmia, and the downstream signaling pathways it modulates. Detailed experimental protocols, quantitative data from relevant studies, and visual representations of the core signaling pathways are presented to facilitate further research and drug development in this area.
Introduction to p38 MAPK and Cardiac Arrhythmia
The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stressors such as oxidative stress, inflammatory cytokines, and ischemia.[1] In the heart, the p38 MAPK pathway is implicated in a range of cellular processes, including cardiomyocyte hypertrophy, apoptosis, and inflammation, all of which can contribute to the substrate for cardiac arrhythmias.[2][3] Dysregulation of cardiac electrophysiology, including altered ion channel function and impaired intercellular communication, is a hallmark of arrhythmogenesis. Emerging evidence strongly suggests that the p38 MAPK pathway plays a pivotal role in modulating the function of key proteins involved in cardiac electrical signaling.[4][5]
This compound: A Selective p38 MAPK Inhibitor
This compound is a member of the pyridinyl imidazole class of compounds that act as potent and selective, ATP-competitive inhibitors of p38 MAPK, particularly the α and β isoforms.[6] While much of the cardiac research has utilized the closely related compound SB-203580, the findings are largely considered transferable due to their similar mechanism of action. These inhibitors have been instrumental in dissecting the specific contributions of the p38 MAPK pathway to cardiac pathophysiology.
Mechanism of Action
SB-203186 binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates.[6] This inhibition blocks the propagation of the stress-induced signal, thereby mitigating the pathological cellular responses. The primary downstream target of p38 MAPK relevant to cardiac function is MAPK-activated protein kinase 2 (MAPKAPK2).[7][8]
The p38 MAPK Signaling Pathway in Cardiac Myocytes
Stress stimuli, such as ischemia-reperfusion, activate a cascade of upstream kinases that ultimately lead to the dual phosphorylation and activation of p38 MAPK on threonine and tyrosine residues.[5] Activated p38 MAPK then phosphorylates a host of downstream targets that influence cardiac electrophysiology and arrhythmogenesis.
Figure 1: Simplified p38 MAPK signaling cascade and the inhibitory action of SB-203186 HCl.
Role in Modulating Key Electrophysiological Substrates
The arrhythmogenic effects of p38 MAPK activation are mediated through the modulation of several key proteins that govern cardiac electrical function.
Connexin-43 (Cx43) and Gap Junctions
Gap junctions, composed of connexin proteins, are essential for the rapid propagation of the cardiac action potential.[9] Connexin-43 (Cx43) is the primary connexin in the ventricles. p38 MAPK has a complex and multifaceted role in regulating Cx43.[4] Activation of p38 MAPK can lead to both phosphorylation and dephosphorylation of Cx43 at different serine residues, which can impair gap junction communication and slow conduction velocity, creating a substrate for re-entrant arrhythmias.[4][10] Inhibition of p38 MAPK has been shown to improve cell-to-cell communication and reduce the incidence of arrhythmias.[4]
Calcium Handling Proteins: SERCA2 and NCX1
Proper intracellular calcium cycling is critical for both cardiac contraction and electrical stability. p38 MAPK activation has been shown to downregulate the expression and activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2), which is responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole.[4][5] Concurrently, p38 MAPK can increase the expression of the sodium-calcium exchanger (NCX1).[4][11] This combination of effects leads to elevated diastolic calcium levels and can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.[12]
Figure 2: Downstream effects of p38 MAPK activation on arrhythmogenic substrates.
Quantitative Data on the Effects of p38 MAPK Inhibition
The following tables summarize quantitative data from studies using p38 MAPK inhibitors, primarily SB-203580, which is structurally and functionally similar to SB-203186.
Table 1: Effects of p38 MAPK Inhibition on Myocardial Infarct Size
| Experimental Model | Inhibitor and Dose | Effect on Infarct Size | Reference |
| Isolated Rabbit Hearts | SB-203580 (2 µM) | No effect alone, but blocked the protective effect of ischemic preconditioning. | [6] |
Table 2: Potency of Pyridinyl Imidazole p38 MAPK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| SB-203580 | p38α (SAPK2a) | 50 | [6] |
| p38β2 (SAPK2b) | 500 | [6] | |
| SB-202190 | p38 (in MDA-MB-231 cells) | 46.6 µM | [13] |
Experimental Protocols
Langendorff-Perfused Heart Model for Arrhythmia Studies
The Langendorff-perfused isolated heart is a valuable ex vivo model for studying the direct effects of compounds on cardiac electrophysiology and arrhythmia susceptibility, independent of systemic influences.[14][15]
Protocol Outline:
-
Heart Isolation: Anesthetize the animal (e.g., rat, rabbit) and rapidly excise the heart.[14]
-
Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.[14]
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Drug Perfusion: Introduce this compound into the perfusate at the desired concentration.
-
Electrophysiological Recording: Record a pseudo-ECG and/or monophasic action potentials to assess parameters such as heart rate, QT interval, and action potential duration (APD).[16]
-
Arrhythmia Induction: Induce arrhythmias through programmed electrical stimulation (e.g., burst pacing, S1-S2 protocols) or by simulating ischemia-reperfusion.[16]
-
Data Analysis: Quantify the incidence and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) in the presence and absence of SB-203186.
Figure 3: Experimental workflow for arrhythmia studies in a Langendorff-perfused heart.
Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is a standard technique to quantify the activation state of p38 MAPK by measuring its phosphorylation.
Protocol Outline:
-
Cell/Tissue Lysis: Lyse cardiomyocytes or heart tissue homogenates in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
Conclusion and Future Directions
This compound and related compounds have been instrumental in establishing the pro-arrhythmic role of the p38 MAPK signaling pathway. By inhibiting p38 MAPK, these molecules can mitigate the detrimental effects on gap junction communication and calcium homeostasis that contribute to cardiac arrhythmias. Further research is warranted to explore the therapeutic potential of targeting this pathway for the treatment of arrhythmias, particularly in the context of ischemic heart disease and heart failure. The development of isoform-specific p38 MAPK inhibitors may offer a more targeted and potentially safer therapeutic approach. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in this promising area of cardiovascular drug discovery.
References
- 1. MAPKAPK-2 modulates p38-MAPK localization and small heat shock protein phosphorylation but does not mediate the injury associated with p38-MAPK activation during myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of P38MAPK Signaling Pathway Impedes the Delivery of the Cx43 to the Intercalated Discs During Cardiac I… [ouci.dntb.gov.ua]
- 3. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Stress-Response MAP Kinase Signaling in Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ischemic preconditioning activates MAPKAPK2 in the isolated rabbit heart: evidence for involvement of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAPK-activated protein kinase-2 in cardiac hypertrophy and cyclooxygenase-2 regulation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease [frontiersin.org]
- 10. Connexin 43 dephosphorylation contributes to arrhythmias and cardiomyocyte apoptosis in ischemia/reperfusion hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Ncx1 gene expression in the normal and hypertrophic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
Preliminary Studies on the Therapeutic Potential of SB-203186 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-203186 hydrochloride is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This technical guide provides a comprehensive overview of the current preliminary research on its therapeutic potential. The document covers its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines general experimental protocols relevant to its investigation. While promising in preclinical models, particularly in the contexts of cardiac arrhythmias and gastrointestinal motility, it is crucial to note the current absence of publicly available, detailed experimental protocols specific to this compound, as well as a lack of comprehensive data on its pharmacokinetics, metabolism, and safety profile.
Introduction
This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of the 5-HT4 receptor. Its high selectivity and antagonistic properties make it a candidate for further investigation into therapeutic applications where modulation of the serotonergic system, specifically via the 5-HT4 receptor, is desired. This guide aims to consolidate the existing preliminary data to inform future research and development efforts.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT4 receptor. This receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). By competitively binding to the 5-HT4 receptor, this compound prevents the binding of serotonin and thereby blocks this downstream signaling cascade. This mechanism underlies its ability to inhibit the physiological effects mediated by 5-HT4 receptor activation.
Signaling Pathway of 5-HT4 Receptor and Inhibition by this compound
Quantitative Data Summary
The potency of this compound as a 5-HT4 receptor antagonist has been quantified in various tissues, primarily through the determination of its pKB value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
| Parameter | Tissue/Model | Species | Value | Reference |
| pKB | Isolated Right Atrium | Piglet | 8.3 | [1] |
| pKB | Rat Oesophagus | Rat | 10.9 | [2] |
| pKB | Guinea-pig Ileum | Guinea-pig | 9.5 | [2] |
| pKB | Human Colon | Human | 9.0 | [2] |
Experimental Protocols
In Vitro Studies
These experiments are crucial for determining the potency and mechanism of action of this compound on smooth and cardiac muscle preparations.
Objective: To determine the pKB of this compound against 5-HT-induced responses.
General Protocol:
-
Tissue Preparation: Tissues such as rat esophagus, guinea-pig ileum, or human colon are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to serotonin (5-HT) is established.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined time.
-
Second Agonist Curve: A second cumulative concentration-response curve to 5-HT is generated in the presence of this compound.
-
Data Analysis: The rightward shift of the concentration-response curve is used to calculate the pKB value.
These studies are essential for investigating the effects of this compound on cardiac action potentials and ion channel function, particularly in the context of arrhythmias.
Objective: To assess the effect of this compound on 5-HT-induced changes in cardiac electrophysiology.
General Protocol (using isolated cardiac preparations, e.g., Langendorff-perfused heart):
-
Heart Isolation and Perfusion: The heart is excised and retrogradely perfused via the aorta with an oxygenated physiological solution.
-
Electrode Placement: Recording electrodes are placed on the epicardial or endocardial surface to record electrocardiograms (ECGs) or monophasic action potentials.
-
Baseline Recording: Baseline electrophysiological parameters (e.g., heart rate, action potential duration) are recorded.
-
5-HT Administration: 5-HT is administered to induce electrophysiological changes.
-
This compound Administration: After washout, the heart is perfused with this compound, and 5-HT is re-administered.
-
Data Analysis: Changes in electrophysiological parameters in the presence and absence of the antagonist are compared.
In Vivo Studies
These models are used to evaluate the efficacy of this compound in preventing or reversing 5-HT-induced increases in heart rate.
Objective: To determine the in vivo antagonistic effect of this compound on 5-HT-evoked tachycardia.
General Protocol (using anesthetized piglets or minipigs):
-
Animal Preparation: Animals are anesthetized, and catheters are inserted for drug administration and blood pressure/heart rate monitoring.
-
Baseline Measurement: Baseline cardiovascular parameters are recorded.
-
5-HT Challenge: A bolus of 5-HT is administered intravenously to induce tachycardia.
-
This compound Administration: this compound is administered (e.g., intravenously or intraduodenally) at various doses.
-
Post-treatment 5-HT Challenge: The 5-HT challenge is repeated at different time points after antagonist administration.
-
Data Analysis: The dose-dependent inhibition of the tachycardic response to 5-HT is quantified.
These assays are used to assess the impact of this compound on the movement of contents through the digestive tract.
Objective: To evaluate the effect of this compound on gastrointestinal transit.
General Protocol (e.g., Charcoal Meal Transit Assay in rodents):
-
Fasting: Animals are fasted overnight with free access to water.
-
Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally).
-
Marker Administration: After a set time, a non-absorbable marker (e.g., a charcoal meal) is administered orally.
-
Euthanasia and Dissection: At a predetermined time after marker administration, animals are euthanized, and the small intestine is carefully dissected.
-
Measurement: The distance traveled by the charcoal front and the total length of the small intestine are measured.
-
Data Analysis: The percentage of the intestine traversed by the marker is calculated and compared between treatment groups.
Experimental Workflow for In Vivo Tachycardia Model
Therapeutic Potential
The antagonistic action of this compound at the 5-HT4 receptor suggests potential therapeutic applications in conditions characterized by excessive 5-HT4 receptor stimulation.
-
Cardiac Arrhythmias: The demonstration of its ability to antagonize 5-HT-induced tachycardia in animal models suggests a potential role in the management of certain cardiac arrhythmias.[1]
-
Gastrointestinal Motility Disorders: Given the role of 5-HT4 receptors in regulating gut motility, antagonists like this compound could be investigated for conditions such as irritable bowel syndrome with diarrhea (IBS-D) or other disorders involving hypermotility.
-
Central Nervous System Disorders: The distribution of 5-HT4 receptors in the brain and their involvement in cognitive function and mood regulation opens avenues for exploring the potential of this compound in neurological and psychiatric conditions. However, specific preclinical evidence for this compound in these areas is currently lacking.
Gaps in Knowledge and Future Directions
Despite the promising preliminary data, significant gaps in our understanding of this compound remain. Future research should focus on:
-
Detailed Protocol Publication: The dissemination of detailed, reproducible experimental protocols is essential for the validation and extension of current findings.
-
Pharmacokinetics and Metabolism (ADME): Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion of this compound. This includes identifying the cytochrome P450 enzymes involved in its metabolism.
-
Safety and Toxicology: A thorough safety assessment is critical. This should include in vitro assays such as the hERG assay to evaluate cardiac liability and the Ames test for mutagenicity, as well as in vivo toxicology studies.
-
Expanded Efficacy Studies: Further preclinical studies are needed to explore the therapeutic potential of this compound in a wider range of animal models, including those for gastrointestinal and central nervous system disorders.
-
Clinical Trials: To date, there is no publicly available information on clinical trials involving this compound.
Conclusion
This compound is a potent and selective 5-HT4 receptor antagonist with demonstrated efficacy in preclinical models of cardiac arrhythmia. Its mechanism of action and the known roles of the 5-HT4 receptor suggest a broader therapeutic potential. However, the advancement of this compound from a research tool to a potential therapeutic agent is contingent upon the generation and publication of comprehensive data regarding its experimental protocols, pharmacokinetics, and safety profile. This guide serves as a summary of the current knowledge and a call for further, more detailed investigation.
References
- 1. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-203186 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). This document provides detailed experimental protocols for the use of this compound in cell culture, focusing on its application in studying 5-HT4R signaling and assessing its cytotoxic effects. The protocols are designed to be comprehensive and adaptable for various research needs.
Mechanism of Action
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like serotonin (5-HT), stimulates the Gαs subunit. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). SB-203186 acts as a competitive antagonist at this receptor, blocking the binding of agonists and thereby inhibiting the downstream signaling cascade.
Figure 1: 5-HT4 Receptor Signaling Pathway and Point of Inhibition by SB-203186.
Quantitative Data Summary
The following table summarizes key quantitative parameters for SB-203186. Note that specific IC50 values in cell-based assays can be cell-line and assay-dependent.
| Parameter | Value | Species/System | Reference |
| pKB | 10.9 | Rat oesophagus | [1] |
| pKB | 9.5 | Guinea-pig ileum | [1] |
| pKB | 9.0 | Human colon | [1] |
Note: pKB is the negative logarithm of the molar concentration of an antagonist that is required to occupy 50% of the receptors at equilibrium. A higher pKB value indicates higher antagonist potency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.08 mg of this compound (Molecular Weight: 307.8 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line (e.g., HEK293, Caco-2). A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 2: Workflow for the Cell Viability/Cytotoxicity Assay.
Materials:
-
HEK293 or Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 3: cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the 5-HT4 receptor (e.g., HEK293 cells stably expressing 5-HT4R).
References
Application Notes: Preparation and Handling of SB-203186 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Product Information
Compound Name: SB-203186 hydrochloride Chemical Formula: C₁₆H₂₀N₂O₂·HCl[1] Molecular Weight: 308.81 g/mol [1] CAS Number: 207572-69-8[1][2]
Application
This compound is a potent, selective, and competitive antagonist of the 5-HT₄ receptor.[2][3] It is utilized in research to investigate the physiological and pathological roles of the 5-HT₄ receptor, which is involved in various processes, including gastrointestinal motility and cognitive function.
Important Note on Target Specificity: SB-203186 is an antagonist of the 5-HT₄ receptor. It should not be confused with other compounds with similar "SB" nomenclature, such as SB-203580, which is a well-documented inhibitor of the p38 MAPK signaling pathway.[4][5] For studies involving p38 MAPK inhibition, the use of a specific inhibitor like SB-203580 or SB-202190 is appropriate.[4]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂·HCl | [1] |
| Molecular Weight | 308.81 g/mol | [1] |
| CAS Number | 207572-69-8 | [1][2] |
| Purity | ≥98% |[1] |
Table 2: Solubility and Recommended Storage
| Parameter | Details | Source |
|---|---|---|
| Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Maximum Solubility | 100 mg/mL (323.83 mM) in DMSO (ultrasonication may be required) | [2] |
| Recommended Stock Conc. | 10 mM - 50 mM in 100% DMSO | N/A |
| Powder Storage | 4°C, sealed, protected from moisture and light | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |[3] |
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
4.1 Materials
-
This compound powder
-
Anhydrous or ACS Reagent Grade Dimethyl Sulfoxide (DMSO)[6]
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer and/or sonicator
4.2 Safety Precautions
-
Handle this compound powder in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for complete handling and safety information.[7][8]
4.3 Calculation To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 308.81 g/mol / 1000 = 3.09 mg
4.4 Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated amount (e.g., 3.09 mg) of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[2]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Caption: Experimental workflow for preparing this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to this receptor typically activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. By competitively blocking the 5-HT₄ receptor, SB-203186 prevents this signaling cascade from occurring.
Caption: Inhibition of the 5-HT4 receptor signaling cascade by SB-203186.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
SB-203186 hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] This compound is a valuable tool for in vitro and in vivo studies investigating the physiological and pathological roles of the 5-HT4 receptor. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use, and an overview of the signaling pathway it modulates.
Physicochemical Properties
Solubility Data
The solubility of this compound in various solvents is crucial for the design and execution of experiments. The following table summarizes the available solubility data.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL | 323.83 mM | Sonication may be required to achieve complete dissolution.[2] |
| Water | Data not readily available | Data not readily available | As a hydrochloride salt, moderate aqueous solubility is expected. |
| Ethanol | Data not readily available | Data not readily available | Solubility of hydrochloride salts in ethanol can vary. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | ≥ 8.10 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1][2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | ≥ 8.10 mM | 10% DMSO, 90% (20% SBE-β-CD in saline).[1][2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | ≥ 8.10 mM | 10% DMSO, 90% corn oil.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, the required mass is 30.88 mg (Mass = Molarity × Volume × Molecular Weight).
-
Weigh the compound: Carefully weigh 30.88 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath until a clear solution is obtained.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Objective: To prepare a diluted working solution from the stock solution for cell-based or biochemical assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration: For example, to prepare a 100 µM working solution.
-
Perform serial dilutions:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of the aqueous buffer to get a 100 µM solution.
-
Further dilute as needed to achieve the final desired concentrations for your experiment.
-
-
Vortex gently: Mix the solution by gentle vortexing or inversion.
-
Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Avoid storing aqueous solutions for extended periods.
Note: The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced effects on the biological system.
Mechanism of Action and Signaling Pathway
SB-203186 is a selective antagonist of the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The 5-HT4 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G-protein.
Signaling Cascade:
-
Agonist Binding: In the presence of an agonist like serotonin (5-HT), the 5-HT4 receptor undergoes a conformational change.
-
G-Protein Activation: This leads to the activation of the Gαs subunit, which exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: cAMP acts as a second messenger and activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
SB-203186, as an antagonist, binds to the 5-HT4 receptor and prevents the binding of agonists like 5-HT, thereby inhibiting the initiation of this signaling cascade.
Storage and Stability
-
Solid Form: Store the solid compound at 4°C, protected from moisture and light.[2]
-
DMSO Stock Solutions: Store aliquots at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment. Do not store aqueous solutions for extended periods.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Notes and Protocols: SB-203186 Hydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent and selective 5-HT4 receptor antagonist. It is a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various in vivo models. These application notes provide a comprehensive guide to the recommended dosage, administration protocols, and relevant signaling pathways for the effective use of this compound in preclinical research.
Data Presentation
The following table summarizes the reported in vivo dosages of this compound. It is important to note that optimal dosage can vary significantly depending on the animal model, administration route, and specific experimental conditions. Therefore, the information below should be considered a starting point for dose-ranging studies.
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Newborn Camborough Piglets | Intraduodenal | 0.3 - 3 mg/kg | Blockade of 5-HT-evoked tachycardia[1] |
| Anesthetized Yucatan Minipigs | Intravenous (i.v.) | 0.1 - 3 mg/kg | Antagonism of 5-HT-evoked tachycardia[1] |
| Newborn Camborough Piglets | Intravenous (i.v.) | 0.1 - 3 mg/kg | Antagonism of 5-HT-evoked tachycardia[1] |
| Rodents (Rat, Mouse) | Oral (p.o.), Intraperitoneal (i.p.) | 1 - 20 mg/kg | Recommended starting range for efficacy studies |
*Note: Specific dosage data for SB-203186 in rodents is limited in the reviewed literature. This recommended starting range is extrapolated from data on other serotonin receptor antagonists in similar models and the dosages used in larger animal models. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental setup.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound is a critical factor for in vivo studies. Here are three recommended protocols for its preparation:
Protocol A: Aqueous Solution with Co-solvents
-
Add each solvent one by one in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
This method can achieve a solubility of ≥ 2.5 mg/mL.
Protocol B: Formulation with SBE-β-CD
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
First, dissolve this compound in 10% DMSO.
-
Then, add 90% of the 20% SBE-β-CD in saline solution.
-
This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL.
Protocol C: Corn Oil Suspension for Oral Administration
-
First, dissolve this compound in 10% DMSO.
-
Then, add 90% corn oil.
-
This will form a suspension suitable for oral gavage. Ensure the suspension is homogenous before each administration.
-
This method can achieve a solubility of ≥ 2.5 mg/mL.
Administration Protocols for Rodents
a. Oral Gavage (Rat and Mouse)
-
Animal Restraint: Gently but firmly restrain the animal. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body. For mice, scruffing the neck is a common method.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end at the last rib. Mark the needle at the level of the animal's incisors.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed. If any resistance is met, do not force the needle.
-
Dosage Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg, and for rats is 20 mL/kg.
b. Intraperitoneal (i.p.) Injection (Mouse)
-
Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Turn the mouse to expose its abdomen. The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection: Insert the needle (25-27 gauge is recommended) at a 30-45 degree angle. Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Dosage Volume: The maximum recommended volume for intraperitoneal injection in mice is typically 10 mL/kg.
Signaling Pathway and Experimental Workflow
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, primarily leads to the stimulation of adenylyl cyclase (AC). This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses. SB-203186 acts as an antagonist, blocking the binding of serotonin (5-HT) to the 5-HT4 receptor and thereby inhibiting this signaling cascade.
Caption: 5-HT4 Receptor Signaling Pathway and Inhibition by SB-203186.
Typical In Vivo Experimental Workflow
The following diagram outlines a standard workflow for an in vivo study using this compound.
Caption: A typical workflow for in vivo studies with SB-203186.
Safety and Toxicology Considerations
References
Application of SB-203186 Hydrochloride in Isolated Tissue Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SB-203186 hydrochloride, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in isolated tissue bath experiments. This document is intended to guide researchers in investigating the physiological roles of the p38 MAPK signaling pathway in various tissues, particularly in smooth and cardiac muscle contractility.
Introduction
This compound and its close analog, SB-203580, are pyridinyl imidazole compounds that selectively inhibit the activity of p38 MAPK α and β isoforms. The p38 MAPK pathway is a key signaling cascade activated by cellular stresses and inflammatory cytokines, playing a crucial role in processes such as inflammation, apoptosis, cell differentiation, and smooth muscle contraction. In isolated tissue bath experiments, SB-203186 serves as a valuable pharmacological tool to elucidate the involvement of p38 MAPK in tissue responses to various stimuli.
Mechanism of Action
SB-203186 is an ATP-competitive inhibitor of p38 MAPK. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream targets, thereby blocking the signaling cascade. This allows for the investigation of the physiological consequences of p38 MAPK inhibition in a controlled ex vivo environment.
Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Data Presentation
The following tables summarize quantitative data for the application of this compound (and its analog SB-203580) in various isolated tissue experiments.
Table 1: Recommended Concentrations and Incubation Times for this compound
| Tissue Type | Agonist | SB-203186 Concentration Range | Pre-incubation Time | Observed Effect |
| Rat Aortic Rings | Angiotensin II | 0.1 µM - 10 µM | 30 minutes | Inhibition of contraction[1] |
| Isolated Perfused Rabbit Heart | Ischemia/Reperfusion | 1 µM - 10 µM | 20 minutes (perfusion) | Cardioprotection, reduced apoptosis[2] |
| Human Monocyte Cell Line (THP-1) | Lipopolysaccharide (LPS) | 50 nM - 100 nM (IC50) | Not specified | Inhibition of cytokine synthesis[3] |
Table 2: Potency of SB-203580 in Isolated Rat Aorta
| Parameter | Agonist | Value |
| IC₅₀ | Angiotensin II | 0.17 ± 0.09 µM[1] |
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced Contraction in Isolated Rat Aortic Rings
This protocol details the procedure for assessing the inhibitory effect of SB-203186 on vascular smooth muscle contraction.
Figure 2: Workflow for isolated aortic ring experiments.
Materials:
-
This compound
-
Agonist of interest (e.g., Angiotensin II, Serotonin)
-
Krebs-Henseleit Solution (see Appendix for composition)
-
Isolated organ bath system with force transducer
-
Male Wistar rats (250-300 g)
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in width.
-
-
Mounting:
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (typically 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Viability Test:
-
Contract the tissues with a standard depolarizing agent (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
-
Inhibitor Incubation:
-
Pre-incubate the aortic rings with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.
-
-
Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist (e.g., Angiotensin II, 10⁻¹⁰ to 10⁻⁶ M) in the presence of SB-203186 or vehicle.
-
Record the contractile force until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the agonist in the control (vehicle) group.
-
Calculate the EC₅₀ values for the agonist in the presence and absence of the inhibitor.
-
Protocol 2: Investigating the Role of p38 MAPK in Cardiac Ischemia-Reperfusion Injury
This protocol outlines the use of SB-203186 in a Langendorff-perfused isolated heart model.
Materials:
-
This compound
-
Krebs-Henseleit Solution
-
Langendorff perfusion system
-
Rabbit or rat hearts
Procedure:
-
Heart Preparation:
-
Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
-
Equilibration:
-
Allow the heart to stabilize for 20-30 minutes.
-
-
Inhibitor Perfusion:
-
Perfuse the heart with Krebs-Henseleit solution containing SB-203186 (e.g., 10 µM) or vehicle for 20 minutes prior to ischemia.
-
-
Ischemia and Reperfusion:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion with the same solution (with or without SB-203186) for a specified duration (e.g., 60-120 minutes).
-
-
Functional Assessment:
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
-
-
Biochemical Analysis:
-
At the end of the experiment, the heart tissue can be processed for analysis of infarct size (e.g., TTC staining) or markers of apoptosis (e.g., caspase-3 activity).
-
Protocol 3: General Protocol for Isolated Trachea or Ileum Smooth Muscle
This protocol can be adapted to study the effect of SB-203186 on airway or gastrointestinal smooth muscle contractility.
Materials:
-
This compound
-
Agonist (e.g., Acetylcholine, Histamine)
-
Physiological Salt Solution (e.g., Krebs-Henseleit or Tyrode's solution)
-
Isolated organ bath system
-
Guinea pig or rat trachea/ileum
Procedure:
-
Tissue Preparation:
-
Excise the desired tissue (tracheal rings or a segment of the ileum) and place it in the appropriate physiological salt solution.
-
For the ileum, gently flush the lumen to remove its contents. For the trachea, prepare rings of 2-3 mm width.
-
-
Mounting and Equilibration:
-
Mount the tissue in the organ bath at 37°C with continuous aeration.
-
Apply a suitable resting tension (e.g., 1 g for guinea pig ileum) and allow for a 60-minute equilibration period with regular washes.
-
-
Inhibitor Incubation:
-
Pre-incubate the tissue with SB-203186 or vehicle for 30 minutes.
-
-
Eliciting Contraction:
-
Construct a cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine).
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the effect of p38 MAPK inhibition on smooth muscle contraction in the selected tissue.
-
Appendix
Composition of Krebs-Henseleit Solution (1 L):
| Component | Molarity (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Dissolve in distilled water and bubble with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.[1][2][4][5][6]
References
Application Notes and Protocols for Utilizing p38 MAPK Inhibitors in Electrophysiology Recordings
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK signaling pathway, in particular, has been identified as a critical regulator of neuronal function and is implicated in conditions associated with neuronal hyperexcitability. This document provides detailed application notes and protocols for the use of p38 MAPK inhibitors in electrophysiological studies to investigate their effects on neuronal and cardiac excitability.
Important Note on Compound Selection: While the initial query specified SB-203186 hydrochloride, our comprehensive literature review indicates that this compound is primarily and selectively a 5-HT4 receptor antagonist. The established and widely used inhibitor for studying p38 MAPK signaling in electrophysiology is SB203580 . Therefore, the following protocols and data are based on SB203580 as the representative p38 MAPK inhibitor. This ensures the scientific accuracy and relevance of the provided information for investigating the role of p38 MAPK in electrophysiology.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This cascade involves the sequential activation of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK. Once activated, p38 MAPK phosphorylates a variety of downstream targets, including transcription factors and other kinases, which in turn can modulate the function of ion channels and regulate neuronal excitability. For instance, p38α MAPK has been shown to phosphorylate voltage-gated sodium channels, thereby influencing sodium currents.
Application Notes and Protocols for SB-203186 Hydrochloride in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent and selective antagonist of the 5-HT4 receptor.[1] In preclinical research, it serves as a critical tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various disease states. Primarily, it has been utilized in animal models to study cardiovascular conditions, such as arrhythmias, due to its ability to competitively block 5-HT-induced tachycardia.[1]
It is important to distinguish SB-203186 from SB-203580, a distinct pyridinyl imidazole compound that functions as a specific inhibitor of the p38 MAP kinase signaling pathway.[2][3][4] While both are valuable research tools, their mechanisms of action and primary research applications differ significantly. This document will focus exclusively on the administration of this compound in animal models of disease.
Mechanism of Action
SB-203186 acts as a competitive antagonist at the 5-HT4 receptor. This means it binds to the receptor at the same site as the endogenous ligand, serotonin (5-HT), but does not activate it. By occupying the binding site, it prevents 5-HT from eliciting its normal physiological response, which, in the context of cardiac tissue, includes an increase in heart rate (tachycardia).[1]
Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like serotonin, stimulates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. In cardiac myocytes, this cascade results in an increased heart rate and contractility. SB-203186, by blocking the initial binding of 5-HT, prevents the initiation of this signaling cascade.
Data Presentation: In Vivo Administration of this compound
The following table summarizes the quantitative data from a key study investigating the effects of SB-203186 in an animal model.
| Animal Model | Disease/Condition Studied | Route of Administration | Dosage Range | Key Findings | Reference |
| Piglet (isolated right atrium) | 5-HT-induced tachycardia | In vitro bath application | Not specified in vivo | Potent competitive antagonist with a pKB value of 8.3. Dose-dependently shifted the 5-HT-induced tachycardia curve to the right without affecting the maximum response. | [1] |
Note: Detailed in vivo studies specifying dosages and administration routes for SB-203186 in various disease models are not extensively reported in the currently available literature. The primary characterization has been in in vitro and ex vivo models.
Experimental Protocols
Due to the limited availability of detailed in vivo protocols specifically for SB-203186, the following section provides a general framework for the administration of research compounds in common animal models, which can be adapted for SB-203186.
General Protocol for Intravenous (IV) Administration in Rodents
This protocol outlines the general steps for administering a substance intravenously to a mouse or rat.
Materials:
-
This compound dissolved in a sterile, appropriate vehicle (e.g., saline)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp or warming pad (optional, for vasodilation)
-
70% ethanol or alcohol swabs
Procedure:
-
Animal Preparation: Place the rodent in a suitable restrainer to immobilize it and expose the tail.
-
Vasodilation: If necessary, warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Site Disinfection: Clean the injection site on the lateral tail vein with a 70% ethanol swab.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Confirmation of Placement: Gently pull back the plunger of the syringe. The appearance of a small amount of blood in the hub of the needle confirms correct placement in the vein.
-
Injection: Inject the solution slowly and steadily. Monitor the animal for any signs of distress.
-
Withdrawal and Hemostasis: Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.
General Protocol for Intraperitoneal (IP) Administration in Rodents
This protocol describes the general procedure for intraperitoneal injection in mice or rats.
Materials:
-
This compound dissolved in a sterile vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal restrainer (optional, depending on handler's experience)
Procedure:
-
Animal Restraint: Securely restrain the animal, typically by scruffing the neck and supporting the body, to expose the abdomen.
-
Injection Site Identification: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Injection: Administer the solution smoothly.
-
Withdrawal: Remove the needle swiftly.
-
Post-Procedure Monitoring: Place the animal back in its cage and observe for any signs of discomfort or adverse effects.
Considerations for In Vivo Studies
-
Vehicle Selection: The vehicle used to dissolve this compound should be sterile, non-toxic, and appropriate for the chosen route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of DMSO or other solubilizing agents.
-
Dose Determination: Dose-response studies are essential to determine the optimal dose of SB-203186 for a specific animal model and disease state.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Pharmacokinetics: The pharmacokinetic profile of SB-203186 (absorption, distribution, metabolism, and excretion) should be considered when designing experiments, as it will influence the dosing regimen.
Conclusion
This compound is a valuable research tool for studying the role of the 5-HT4 receptor in various physiological and pathological processes. While detailed in vivo protocols are not widely published, the general methodologies for compound administration in animal models provide a solid foundation for designing experiments with this selective 5-HT4 antagonist. Researchers should carefully consider the specific aims of their study, the appropriate animal model, and ethical guidelines when planning to use SB-203186 in vivo.
References
Application Notes and Protocols for SB-203186 Hydrochloride in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SB-203186 hydrochloride, a p38 MAPK inhibitor, in preclinical research focused on cognitive function. The protocols detailed below are based on established methodologies for assessing learning and memory in rodent models and incorporate the administration of p38 MAPK inhibitors. While specific data for this compound in cognitive studies is limited in publicly available literature, the provided information is extrapolated from studies involving closely related and well-characterized p38 MAPK inhibitors such as SB203580 and SB202190.
Mechanism of Action
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] In the central nervous system, p38 MAPK is implicated in neuroinflammatory processes, synaptic plasticity, and neuronal apoptosis.[2][3][4] Dysregulation of this pathway has been associated with the pathology of neurodegenerative diseases, including Alzheimer's disease.[2][5] By inhibiting p38 MAPK, this compound is hypothesized to mitigate neuroinflammation, reduce neuronal damage, and consequently improve cognitive function.
Data Presentation
The following tables summarize quantitative data from in vivo studies using various p38 MAPK inhibitors in rodent models of cognitive impairment. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of p38 MAPK Inhibitors on Cognitive Function
| Compound | Animal Model | Cognitive Test | Dosing Regimen | Key Cognitive Outcomes | Reference |
| MW01-2-069A-SRM | Alzheimer's Disease Mouse Model | Not Specified | 2.5 mg/kg, oral administration | Attenuation of hippocampus-dependent behavioral deficits. | [6] |
| SB202190 | Rat Model of Vascular Dementia | Morris Water Maze | Intracerebroventricular injection | Significantly shorter escape latencies and longer time in the target quadrant. | [7] |
| NJK14047 | 5XFAD Mouse Model of Alzheimer's Disease | Not Specified | Not Specified | Reduced spatial learning memory loss. | [8] |
| Flavanone (propolis-derived) | Aβ-induced Alzheimer's Disease Mice | Not Specified | Oral administration | Improved behavioral performance. | [9] |
| SB203580 | Aβ1-42-injected Mice | Novel Object Recognition, Morris Water Maze | Not Specified | Reversal of memory impairments. | [10] |
Table 2: In Vivo Administration and General Parameters of p38 MAPK Inhibitors
| Compound | Animal Model | Administration Route | Dosage Range | Frequency | Reference |
| p38 MAP Kinase Inhibitor III | Mouse (LPS-induced) | Not Specified | 1.33 mg/kg (ED₅₀ for TNF-α suppression) | Not Specified | [1] |
| SB202190 | Mouse (Tumor Xenograft) | Intraperitoneal | 5 mg/kg | Daily for 10-12 days | [1] |
| MW01-2-069A-SRM | Alzheimer's Disease Mouse Model | Oral | 2.5 mg/kg | Not Specified | [6] |
| SB202190 | Rat Model of Vascular Dementia | Intracerebroventricular | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols are designed to assess the effects of this compound on spatial learning, memory consolidation, and fear-associated memory.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.[11][12][13]
1. Materials:
-
Circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (10-15 cm in diameter), placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
-
This compound solution.
-
Vehicle control solution (e.g., saline, DMSO).
2. Experimental Groups:
-
Vehicle-treated control group.
-
This compound-treated group(s) (various doses).
-
Sham-operated or disease-model control group (if applicable).
3. Procedure:
-
Habituation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle at a predetermined time before the first trial each day (e.g., 30-60 minutes).
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swimming speed using the video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swimming path.
-
4. Data Analysis:
-
Acquisition Phase: Analyze escape latency and path length across training days using a repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-test.
Protocol 2: Fear Conditioning for Associative Learning and Memory
Fear conditioning is a behavioral paradigm used to assess fear-based associative learning and memory, which involves the amygdala and hippocampus.[14][15][16]
1. Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating box.
-
Video camera and software to score freezing behavior.
-
Conditioned stimulus (CS): e.g., an auditory tone (80 dB, 2800 Hz).
-
Unconditioned stimulus (US): e.g., a mild foot shock (0.5-0.7 mA, 1-2 seconds).
-
This compound solution.
-
Vehicle control solution.
2. Experimental Groups:
-
Vehicle-treated control group.
-
This compound-treated group(s) (various doses).
3. Procedure:
-
Habituation (Day 0): Place each mouse in the conditioning chamber for 5-10 minutes without any stimuli to allow for exploration and habituation.
-
Conditioning (Training - Day 1):
-
Administer this compound or vehicle 30-60 minutes before training.
-
Place the mouse in the conditioning chamber and allow a 2-3 minute acclimation period.
-
Present the CS (tone) for 20-30 seconds.
-
During the last 1-2 seconds of the CS presentation, deliver the US (foot shock).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Measure freezing behavior (complete absence of movement except for respiration) during the CS presentations and inter-trial intervals.
-
-
Contextual Fear Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for 5 minutes. This measures memory for the context in which the shock was received.
-
-
Cued Fear Memory Test (Day 3):
-
Place the mouse in a novel context (different shape, color, and odor).
-
Allow a 2-3 minute acclimation period.
-
Present the CS (tone) for 2-3 minutes without the US.
-
Record freezing behavior during the CS presentation. This measures memory for the auditory cue.
-
4. Data Analysis:
-
Calculate the percentage of time spent freezing for each phase of the experiment.
-
Compare the freezing behavior between the vehicle and this compound-treated groups using t-tests or ANOVA.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway in cognitive dysfunction.
Experimental Workflow Diagram
Caption: Workflow for cognitive function studies.
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. P38 map kinase a novel therapeutic target in neurodegenerative diseases [wisdomlib.org]
- 4. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel p38 alpha MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of p38 MAPK inhibitor SB202190 against hippocampal apoptosis and spatial learning and memory deficits in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective p38α/β MAPK inhibitor alleviates neuropathology and cognitive impairment, and modulates microglia function in 5XFAD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB203580 reverses memory deficits and depression-like behavior induced by microinjection of Aβ1-42 into hippocampus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Memory Consolidation for Contextual and Auditory Fear Conditioning Is Dependent on Protein Synthesis, PKA, and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactivating hippocampal-mediated memories during reconsolidation to disrupt fear - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Memory consolidation of fear conditioning: Bi-stable amygdala connectivity with dorsal anterior cingulate and medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 5-HT4 Receptor Antagonists using Cell-Based Assays: A Focus on SB-203186
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR), is a key modulator of neurotransmission in the central and enteric nervous systems. Its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), influencing a variety of physiological processes including gastrointestinal motility, learning, and memory. Consequently, the 5-HT4 receptor is a significant target for therapeutic intervention in conditions such as irritable bowel syndrome (IBS) and cognitive disorders.
SB-203186 is a potent and selective competitive antagonist of the 5-HT4 receptor. By binding to the receptor without activating it, SB-203186 effectively blocks the binding of the endogenous agonist serotonin (5-HT) and subsequent downstream signaling. This makes it an invaluable tool for studying the physiological roles of the 5-HT4 receptor and a lead compound for the development of novel therapeutics.
These application notes provide detailed protocols for three common cell-based assays utilized for the screening and characterization of 5-HT4 receptor antagonists like SB-203186: the cAMP accumulation assay, the CRE-luciferase reporter gene assay, and the calcium mobilization assay.
5-HT4 Receptor Signaling Pathway
Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, activating the associated Gαs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression. 5-HT4 receptor antagonists, such as SB-203186, competitively inhibit the initial agonist binding step, thereby preventing the entire downstream signaling cascade.
Application Notes: SB-203186 Hydrochloride for Radio-ligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-203186 hydrochloride is a potent and selective competitive antagonist for the serotonin 4 receptor (5-HT4).[1][2][3][4] This characteristic makes it an invaluable tool in pharmacological research, particularly for the characterization of 5-HT4 receptor binding and function. Radio-ligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor. In a competitive binding assay, a non-labeled compound, such as SB-203186, is used to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki). This document provides detailed protocols and application notes for the use of this compound in radio-ligand binding assays targeting the 5-HT4 receptor.
Mechanism of Action and Signaling Pathway
The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gs.[2][3][5] Upon activation by an agonist, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3][5] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular responses.[2][5] SB-203186, as a competitive antagonist, binds to the 5-HT4 receptor but does not elicit this signaling cascade. Instead, it blocks the binding of agonists like serotonin, thereby inhibiting the downstream signaling.
5-HT4 Receptor Signaling Pathway
Quantitative Data
The binding affinity of this compound for the 5-HT4 receptor is typically expressed as a pKB or Ki value. The pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. The Ki value represents the inhibition constant for the antagonist.
| Parameter | Species | Tissue | Value | Reference |
| pKB | Rat | Oesophagus | 10.9 | [1][2] |
| pKB | Guinea-pig | Ileum | 9.5 | [1][2] |
| pKB | Human | Colon | 9.0 | [1][2] |
| pKB | Piglet | Isolated right atrium | 8.3 | [4] |
Experimental Protocols
Competitive Radio-ligand Binding Assay for 5-HT4 Receptor
This protocol describes a competitive binding assay to determine the Ki of this compound for the 5-HT4 receptor using [3H]-GR113808 as the radioligand. GR113808 is a potent and selective 5-HT4 receptor antagonist.
Materials and Reagents:
-
Membrane Preparation: Homogenates from tissues or cells expressing the 5-HT4 receptor (e.g., guinea-pig striatum, CHO cells stably expressing human 5-HT4 receptor).
-
Radioligand: [3H]-GR113808 (specific activity ~70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow:
Protocol Steps:
-
Membrane Preparation: Prepare membrane homogenates from a suitable source known to express 5-HT4 receptors. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for each condition:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-GR113808 (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of non-labeled GR113808 (10 µM final concentration), 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.
-
Competition: Add 50 µL of this compound at various concentrations (e.g., 10-12 M to 10-5 M), 50 µL of [3H]-GR113808, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound is a highly effective tool for studying the 5-HT4 receptor through radio-ligand binding assays. Its high affinity and selectivity allow for precise characterization of the receptor's binding properties and for the screening of novel compounds targeting this receptor. The provided protocols and data serve as a comprehensive guide for researchers in the field of pharmacology and drug discovery.
References
Troubleshooting & Optimization
Troubleshooting SB-203186 hydrochloride solubility issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of SB-203580 hydrochloride, a potent and selective p38 MAPK inhibitor. This guide will address common issues related to its solubility and provide detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SB-203580 hydrochloride and what is its primary mechanism of action?
SB-203580 hydrochloride is a selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It acts as an ATP-competitive inhibitor, specifically targeting the p38α (SAPK2a) and p38β (SAPK2b) isoforms.[2] The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes like inflammation, apoptosis, and cell cycle regulation.[3][4][5] By inhibiting p38 MAPK, SB-203580 blocks the phosphorylation of downstream targets, thereby modulating these cellular responses.[6]
Q2: I'm having trouble dissolving SB-203580 hydrochloride. What are the recommended solvents?
For in vitro experiments, SB-203580 hydrochloride is soluble in dimethyl sulfoxide (DMSO).[7][8] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM or higher.[9] It is important to note that some suppliers provide the free base form (SB-203580), which also has good solubility in DMSO.[10] The hydrochloride salt form is also soluble in water up to 25 mM.[1][11]
Q3: My SB-203580 hydrochloride solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can occur, especially when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium.[12] Here are some troubleshooting steps:
-
Warming: Gently warm the solution to 37°C for 10-15 minutes.[7][8][9]
-
Sonication: Use an ultrasonic bath to aid dissolution.[7][8][9]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, mix gently, and then add this intermediate dilution to the final volume.[9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.[9]
Q4: What are the recommended storage conditions for SB-203580 hydrochloride?
-
Solid Form: Store the lyophilized powder at -20°C, desiccated and protected from light.[6] In this form, it is stable for up to 24 months.[6]
-
Stock Solutions: Prepare aliquots of your stock solution in DMSO to avoid repeated freeze-thaw cycles.[6][13] Store these aliquots at -20°C or -80°C.[12] When stored at -20°C, the solution is typically stable for up to 3 months.[6]
Quantitative Data
Table 1: Solubility of SB-203580 and its Hydrochloride Salt
| Compound Form | Solvent | Maximum Concentration | Notes |
| SB-203580 | DMSO | ≥ 15.62 mg/mL (41.39 mM)[10] | Ultrasonic treatment may be needed.[10] |
| SB-203580 Hydrochloride | DMSO | ≥ 20.7 mg/mL[7] | Warming and/or sonication can aid dissolution.[7] |
| SB-203580 Hydrochloride | Water | 25 mM[1][11] |
Table 2: Inhibitory Activity of SB-203580
| Target Kinase | IC₅₀ Value |
| p38α (SAPK2a) | 50 nM[2] |
| p38β (SAPK2b) | 500 nM[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of SB-203580 Hydrochloride in DMSO
-
Weighing: Accurately weigh out the required amount of SB-203580 hydrochloride. For example, to make 1 mL of a 10 mM solution (Molecular Weight: 413.9 g/mol ), you would need 4.139 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, warm it at 37°C for 10-15 minutes or sonicate in an ultrasonic bath.[9] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[6][13]
Protocol 2: Western Blotting to Confirm p38 MAPK Inhibition
This protocol allows for the assessment of SB-203580's inhibitory effect by measuring the phosphorylation status of a downstream target of p38 MAPK, such as MAPKAPK-2.[2]
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with SB-203580 at the desired concentration (e.g., 1-10 µM) for 1-2 hours.[2][6]
-
Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, sorbitol, or LPS) for the appropriate time to induce phosphorylation of p38 targets.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-MAPKAPK-2) overnight at 4°C.[2]
-
As a loading control, also probe a separate membrane or strip the first one and re-probe with an antibody for the total form of the protein (e.g., total MAPKAPK-2).
-
-
Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
-
Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in SB-203580-treated cells compared to the stimulated control indicates successful inhibition of the p38 MAPK pathway.
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB-203580.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. SB 203580 hydrochloride, p38 MAPK inhibitor (CAS 869185-85-3) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SB-203186 Hydrochloride Concentration for Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of SB-203186 hydrochloride in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1] It blocks the binding of the endogenous ligand serotonin (5-HT) to the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in research to investigate the physiological and pathological roles of the 5-HT4 receptor. This includes studies related to gastrointestinal motility, cardiac function, and cognitive processes.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a concentrated stock solution. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always refer to the manufacturer's instructions for specific solubility information.
Q4: What is a typical working concentration range for this compound in in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the experimental system (e.g., cell line, tissue preparation) and the concentration of the 5-HT4 receptor agonist being used. A common starting point for in vitro functional assays is in the nanomolar (nM) to low micromolar (µM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no antagonist effect | 1. Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Agonist Concentration Too High: An excessively high concentration of the 5-HT4 agonist can overcome the competitive antagonism. 3. Low Receptor Expression: The cell line or tissue may not express a sufficient number of 5-HT4 receptors. 4. Compound Degradation: Improper storage or handling of the this compound stock solution may lead to reduced activity. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your system. 2. Use a concentration of the 5-HT4 agonist that is at or near its EC50 value. 3. Verify 5-HT4 receptor expression using techniques such as qPCR, Western blot, or radioligand binding. 4. Prepare a fresh stock solution of this compound and store it according to the manufacturer's recommendations. |
| Solubility Issues (Precipitation in Media) | 1. Low Aqueous Solubility: Hydrochloride salts can sometimes precipitate in physiological buffers. 2. High Final Concentration: The desired working concentration may exceed the solubility limit in the experimental medium. 3. Incorrect Solvent for Stock Solution: The initial solvent may not be compatible with the aqueous experimental buffer. | 1. Prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. 2. Test a lower working concentration of this compound. 3. Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure proper mixing. |
| Potential Off-Target Effects | 1. High Antagonist Concentration: At very high concentrations, the selectivity of the compound may decrease, leading to interactions with other receptors. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. If off-target effects are suspected, test the effect of this compound in a cell line or tissue known not to express 5-HT4 receptors but expressing the potential off-target receptor. |
| Variability Between Experiments | 1. Inconsistent Cell Conditions: Variations in cell passage number, confluency, or health can alter receptor expression and signaling. 2. Inconsistent Incubation Times: The pre-incubation time with the antagonist or the stimulation time with the agonist can affect the results. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment. 2. Standardize all incubation times throughout your experiments. |
Quantitative Data
The following table summarizes the reported antagonist potencies (pKb) of this compound at the 5-HT4 receptor in various tissues. The pKb value is the negative logarithm of the antagonist's dissociation constant (Kb) and is a measure of its affinity for the receptor.
| Tissue/Species | pKb Value | Reference |
| Rat Esophagus | 10.9 | [1] |
| Guinea-Pig Ileum | 9.5 | [1] |
| Human Colon | 9.0 | [1] |
| Piglet Atria | 8.3 | [2] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Measurement
This protocol provides a general framework for measuring the antagonist effect of this compound on 5-HT4 receptor-mediated cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293-5HT4)
-
Cell culture medium
-
This compound
-
5-HT4 receptor agonist (e.g., Serotonin)
-
cAMP assay kit
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the 5-HT4 receptor
-
Radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and the antagonistic action of this compound.
References
How to avoid SB-203186 hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SB-203186 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT4 receptor antagonist.[1][2][3][4][5][6] It is a valuable tool for studying the physiological and pathological roles of the 5-HT4 receptor.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
Precipitation of this compound in aqueous buffers is a common issue primarily due to its limited aqueous solubility. Several factors can contribute to this:
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pH of the buffer: As the hydrochloride salt of a weakly basic compound, the solubility of SB-203186 can be significantly influenced by pH.
-
Concentration: The desired concentration may exceed the solubility limit of the compound in the chosen aqueous medium.
-
Buffer composition: Certain ions within the buffer could potentially interact with the compound, leading to reduced solubility.
Q3: How can I improve the dissolution of this compound for my experiments?
To enhance the solubility of this compound, it is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).[1][2] This stock solution can then be diluted into your aqueous experimental buffer.
Q4: Are there any known stability issues with this compound in solution?
While specific stability data is limited, it is a general best practice to prepare aqueous solutions of this compound fresh for each experiment to ensure compound integrity and experimental reproducibility. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Problem 1: this compound powder will not dissolve in my aqueous buffer.
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Cause: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its low aqueous solubility.
-
Solution: Prepare a high-concentration stock solution in DMSO. This compound is highly soluble in DMSO.[1][2] This stock can then be serially diluted into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%) to avoid solvent-induced artifacts.
Problem 2: After diluting my DMSO stock solution into an aqueous buffer, the solution becomes cloudy or a precipitate forms.
-
Cause: The final concentration of this compound in the aqueous buffer is likely above its solubility limit, even with the use of a DMSO co-solvent.
-
Solutions:
-
Decrease the final concentration: Attempt to use a lower final concentration of the compound in your experiment if permissible by the experimental design.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring the buffer. This facilitates rapid mixing and can prevent localized high concentrations that lead to precipitation.
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Adjust the pH of the aqueous buffer: Since SB-203186 is a weak base, its hydrochloride salt is more soluble in acidic conditions. Lowering the pH of your aqueous buffer may improve solubility. It is crucial to ensure the final pH is compatible with your cells or biological system.
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Use sonication or gentle warming: If precipitation occurs, gentle warming or brief sonication of the final solution may help to redissolve the compound.[2] However, be cautious about potential degradation with excessive heat.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (323.83 mM) | Ultrasonic treatment may be needed to aid dissolution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.10 mM) | Results in a clear solution.[1][2] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (8.10 mM) | Results in a clear solution.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (8.10 mM) | Results in a clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use brief sonication to aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[2]
Protocol 2: Preparation of a Working Solution in Aqueous Media
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Gently warm the aqueous buffer to be used for dilution to room temperature or 37°C. This can help prevent precipitation upon addition of the DMSO stock.
-
While vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: A step-by-step workflow for preparing this compound solutions.
Caption: The antagonistic effect of SB-203186 on the 5-HT4 receptor signaling cascade.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SB 203186 hydrochloride | CAS 207572-69-8 | SB203186 | Tocris Bioscience [tocris.com]
Technical Support Center: Identifying and Minimizing Off-Target Effects of p38 MAPK Inhibitors
A Note on SB-203186 hydrochloride: Initial research indicates that this compound is primarily characterized as a potent and selective 5-HT4 antagonist. The following guide is tailored to researchers working with p38 MAPK inhibitors who are concerned about off-target effects. For clarity, we will refer to a representative p38 MAPK inhibitor, similar to well-characterized compounds like SB-203580, to discuss strategies for identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a pyridinyl imidazole-class p38 MAPK inhibitor?
A1: Pyridinyl imidazole inhibitors, such as the well-characterized SB-203580, are ATP-competitive inhibitors that target the p38 mitogen-activated protein kinase. The p38 MAPK family includes four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). These inhibitors typically show the highest affinity for the p38α and p38β isoforms. By binding to the ATP-binding pocket of p38 MAPK, the inhibitor prevents the kinase from binding ATP and subsequently phosphorylating its downstream targets, effectively blocking the signaling cascade activated by various cellular stressors and inflammatory cytokines.[1]
Q2: What are "off-target" effects and why are they a concern with p38 MAPK inhibitors?
A2: Off-target effects occur when an inhibitor binds to and modulates the activity of proteins other than its intended target.[1] This is a significant concern for kinase inhibitors because the ATP-binding pocket is structurally conserved across many kinases, which can lead to cross-reactivity.[1][2] These unintended interactions can result in misleading experimental outcomes, unexpected cellular phenotypes, or toxicity that is not related to the inhibition of the p38 MAPK pathway.[1][3]
Q3: How selective are typical p38 MAPK inhibitors?
A3: While many p38 MAPK inhibitors are highly selective for the p38α/β isoforms, they are rarely perfectly specific.[1] Kinome-wide screening has revealed that even well-characterized inhibitors can bind to and inhibit a small number of other kinases, particularly at higher concentrations.[2][4] It is crucial to consult kinase profiling data for the specific inhibitor and batch you are using.
Q4: My cells show unexpected toxicity after treatment with a p38 MAPK inhibitor. Is this related to off-target effects?
A4: Unexpected cytotoxicity could be either an on-target or an off-target effect. The p38 MAPK pathway is involved in regulating apoptosis and the cell cycle, so potent on-target inhibition can sometimes lead to cell death depending on the cellular context.[1][5] However, it could also be an off-target effect. To distinguish between these possibilities, we recommend performing a dose-response experiment to ensure you are using the lowest effective concentration and validating the phenotype with a structurally unrelated p38 MAPK inhibitor.[1]
Troubleshooting Guides
Issue 1: The observed phenotype is inconsistent with known p38 MAPK signaling.
-
Question: I'm observing a cellular response that I can't reconcile with the known functions of the p38 MAPK pathway. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
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Lower the Concentration: Off-target effects are often concentration-dependent.[6] Perform a dose-response experiment to determine the lowest concentration of the inhibitor that effectively inhibits p38 phosphorylation (e.g., measured by western blot of downstream targets like MK2 or ATF2) without causing the unexpected phenotype.
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Use a Structurally Unrelated Inhibitor: Use a different class of p38 MAPK inhibitor to see if it recapitulates the same phenotype. If both structurally distinct inhibitors produce the same result, it is more likely to be a true on-target effect.
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Consult Kinase Profiling Data: Review the inhibitor's selectivity profile to identify potential off-target kinases.[7] Investigate whether the inhibition of these other kinases could explain the observed phenotype. For example, some p38 inhibitors are known to have activity against kinases like JNK2α2 or c-RAF-1 at higher concentrations.[7]
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Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK. If the phenotype is reversed, it confirms an on-target effect.
-
Issue 2: The inhibitor shows no effect in my cellular assay.
-
Question: I've treated my cells with the p38 MAPK inhibitor, but I'm not seeing any change in my downstream readout. What could be the problem?
-
Answer and Troubleshooting Steps:
-
Confirm Pathway Activation: First, ensure that the p38 MAPK pathway is actually activated in your experimental model under your specific conditions. Use a positive control (e.g., anisomycin, UV, or TNF-α) to stimulate the pathway and confirm its activation by western blotting for phosphorylated p38 (p-p38).[8]
-
Verify Inhibitor Activity and Concentration: Confirm the inhibitor's activity with a biochemical assay or by checking for inhibition of p38 phosphorylation in stimulated cells via western blot. It's possible the concentration used is too low to be effective in your cell type.
-
Check Cell Permeability and Stability: Ensure the inhibitor is cell-permeable and stable under your experimental conditions. Poor solubility or degradation can lead to a lack of effect. Most inhibitors are dissolved in DMSO; ensure the final DMSO concentration is non-toxic and consistent across experiments (typically <0.1%).
-
Data Presentation: Kinase Selectivity
The following table provides an illustrative example of a kinase selectivity profile for a hypothetical, potent p38α MAPK inhibitor ("p38-Inhibitor-X"). Data is presented as IC50, the concentration of inhibitor required to reduce kinase activity by 50%. A higher IC50 value indicates lower potency and less likelihood of off-target inhibition at therapeutic concentrations.
Table 1: Illustrative Biochemical Kinase Selectivity Profile of p38-Inhibitor-X
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| p38α (MAPK14) | 15 | MAPK | Primary Target |
| p38β (MAPK11) | 35 | MAPK | High affinity |
| p38γ (MAPK12) | 450 | MAPK | Moderate affinity |
| p38δ (MAPK13) | 980 | MAPK | Lower affinity |
| JNK2 | 1,200 | MAPK | Structurally related kinase, potential off-target at high concentrations. |
| ERK2 | >10,000 | MAPK | High selectivity over ERK2. |
| VEGFR2 | 8,500 | Tyrosine Kinase | Unlikely off-target at typical working concentrations. |
| c-RAF-1 | >10,000 | Serine/Threonine Kinase | High selectivity. |
| CK1δ | 2,500 | Serine/Threonine Kinase | A known off-target for some p38 inhibitors like SB-203580.[4] |
| ABL1 | >10,000 | Tyrosine Kinase | High selectivity. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.[9][10]
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Compound Preparation: Prepare a 10 mM stock solution of the kinase inhibitor in 100% DMSO. Provide the exact concentration and molecular weight to the service provider.
-
Assay Format Selection: Choose the screening format. A common initial screen is to test the compound at two concentrations (e.g., 100 nM and 1 µM) against a large panel of kinases (e.g., >400 kinases).
-
Primary Screen: The service provider will perform high-throughput biochemical assays (e.g., radiometric or fluorescence-based) to measure the percent inhibition of each kinase at the specified concentrations.
-
Data Analysis: The results are typically provided as a percentage of remaining kinase activity compared to a DMSO control. A significant inhibition (e.g., >70%) flags a potential off-target interaction.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value. This involves a 10-point concentration curve.
-
Interpretation: Compare the IC50 values for off-target kinases to the IC50 for the primary target (p38 MAPK). A selectivity window of >100-fold is generally considered good.[11]
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12][13][14]
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Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of the p38 MAPK inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant. Analyze the amount of soluble p38 MAPK in the supernatant by western blot or ELISA.
-
Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement and stabilization.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[15][16][17][18]
-
Cell Preparation: Transfect cells with a vector expressing the target kinase (p38α) fused to NanoLuc® luciferase. Seed the transfected cells into a white, 96-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the p38 MAPK inhibitor. Add the diluted inhibitor to the cells. Then, add a cell-permeable fluorescent tracer that also binds to the p38α ATP-binding site. Include "no inhibitor" and "no tracer" controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding interactions to reach equilibrium.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. Immediately measure the donor emission (460 nm, from NanoLuc®) and acceptor emission (618 nm, from the tracer) using a luminometer with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. The unlabeled inhibitor will compete with the tracer, causing a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50, which reflects the intracellular affinity of the compound for the target.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. p38 Mitogen-activated Protein Kinase (MAPK) Promotes Cholesterol Ester Accumulation in Macrophages through Inhibition of Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. eubopen.org [eubopen.org]
- 18. benchchem.com [benchchem.com]
Addressing inconsistent results in SB-203186 hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in experiments utilizing the p38 MAPK inhibitor, SB-203580.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with SB-203580, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Activation of Other Signaling Pathways
-
Question: I'm using SB-203580 to inhibit p38 MAPK, but I'm observing an unexpected increase in the phosphorylation of ERK and/or JNK. Is this a known off-target effect?
-
Answer: Yes, this is a documented phenomenon. At certain concentrations, SB-203580 can lead to the activation of other MAPK pathways, such as ERK and JNK.[1][2][3] This effect is thought to be a compensatory mechanism or a result of the complex crosstalk between these signaling cascades.[3] In some cell types, such as primary human hepatocytes, SB-203580 has been shown to activate both ERK and JNK, while in some cancer cell lines, it may only activate ERK.[3][4]
-
Troubleshooting Steps:
-
Titrate the Concentration: The off-target activation of ERK and JNK is often concentration-dependent.[2] It is recommended to perform a dose-response experiment to find the optimal concentration of SB-203580 that effectively inhibits p38 MAPK without significantly activating other pathways. The generally recommended concentration for cell culture is 1-10 µM.[5]
-
Use a More Specific Inhibitor: If the activation of other pathways is confounding your results, consider using a more selective p38 MAPK inhibitor.
-
Confirm with Additional Inhibitors: To validate that your observed phenotype is due to p38 MAPK inhibition, use a structurally different p38 MAPK inhibitor as a control.
-
-
Issue 2: High Variability in Cell Viability Assay Results
-
Question: My cell viability assay results (e.g., MTT, XTT) are inconsistent when using SB-203580. What could be causing this variability?
-
Answer: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: SB-203580 is soluble in DMSO and ethanol.[6][7] Incomplete solubilization can lead to inaccurate concentrations and variable effects. Ensure your stock solution is fully dissolved before diluting it in your culture medium.
-
Check for Compound Precipitation: When diluting the DMSO stock in aqueous culture medium, the compound may precipitate, especially at higher concentrations. Visually inspect the medium for any signs of precipitation.
-
Consider Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays like MTT, leading to either false positive or false negative results.[8] To check for this, run a control plate with SB-203580 in cell-free media to see if it directly reduces the tetrazolium dye.[8]
-
Optimize Seeding Density and Incubation Time: The number of cells seeded and the duration of the experiment can influence the outcome. Ensure your cells are in the logarithmic growth phase and that the assay is performed at a consistent time point.
-
-
Issue 3: Incomplete Inhibition of Downstream Targets in Western Blots
-
Question: I'm performing a Western blot to assess the inhibition of a downstream target of p38 MAPK (e.g., phospho-MAPKAPK-2), but I'm not seeing complete inhibition even at high concentrations of SB-203580. Why might this be happening?
-
Answer: Incomplete inhibition of downstream targets can be due to several experimental variables.
-
Troubleshooting Steps:
-
Verify Compound Potency: Ensure the SB-203580 you are using is not degraded. It is recommended to store the lyophilized powder and DMSO stock solutions at -20°C and protect them from light.[7] Avoid repeated freeze-thaw cycles.[7]
-
Optimize Pre-incubation Time: For cellular assays, pre-incubating the cells with SB-203580 for 1-2 hours before applying a stimulus is often recommended to allow for sufficient uptake and target engagement.[7]
-
Check for High Basal Kinase Activity: Some cell lines may have very high basal p38 MAPK activity, requiring higher concentrations of the inhibitor for effective suppression.
-
Consider Isoform Specificity: SB-203580 is more potent against the p38α and p38β isoforms than the γ and δ isoforms.[6] If your cell type predominantly expresses a less sensitive isoform, you may observe incomplete inhibition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-203580?
A1: SB-203580 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[5][6] It functions by binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.[5][7] This inhibition is competitive with respect to ATP.[6]
Q2: What are the known off-target effects of SB-203580?
A2: While SB-203580 is selective for p38 MAPK, it has been shown to have off-target effects, particularly at higher concentrations. These include:
-
Inhibition of the phosphorylation and activation of Protein Kinase B (PKB/Akt).[5]
-
Induction of the activation of the serine/threonine kinase Raf-1 at concentrations above 20 µM.[5]
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Activation of the ERK and JNK signaling pathways in some cell types.[1][2][3]
-
Inhibition of Casein Kinase 1 (CK1).[9]
Q3: What is the recommended working concentration for SB-203580 in cell culture?
A3: The recommended working concentration for SB-203580 in cell culture experiments is typically between 1 and 10 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, as concentrations above 20 µM may lead to significant off-target effects, such as the activation of Raf-1.[5]
Q4: How should I prepare and store SB-203580 stock solutions?
A4: SB-203580 is typically supplied as a lyophilized powder.[7] For a 10 mM stock solution, you can resuspend 5 mg of the inhibitor in 1.32 ml of DMSO.[7] It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[7] The solution should be protected from light.[7] Once in solution, it is advised to use it within 3 months to prevent loss of potency.[7]
Q5: Can SB-203580 induce autophagy?
A5: Yes, some studies have shown that SB-203580 can induce autophagy in certain cell types, such as human hepatocellular carcinoma cells.[10] This effect may be independent of its p38 MAPK inhibitory activity and can be a contributing factor to its anti-proliferative effects.[10]
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of SB-203580 Against Various Kinases
| Target Kinase | IC₅₀ Value | Notes |
| p38α (SAPK2a) | 50 nM[6] | High potency inhibition. |
| p38β (SAPK2b) | 500 nM[6] | 10-fold less sensitive than p38α. |
| LCK | 100-500 fold higher than p38α[6] | Demonstrates selectivity. |
| GSK3β | 100-500 fold higher than p38α[6] | Demonstrates selectivity. |
| PKBα (Akt) | 3-5 µM[6] | Inhibition of PKB phosphorylation. |
| p70S6 Kinase | > 10 µM[6] | Higher concentration required for inhibition. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of SB-203580 in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for p38 MAPK Inhibition
-
Cell Treatment: Plate cells and treat with SB-203580 (e.g., 10 µM) for 1-2 hours before stimulating with an appropriate agonist (e.g., anisomycin, LPS) to activate the p38 MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with a primary antibody against a phosphorylated downstream target of p38 MAPK (e.g., phospho-MAPKAPK-2) and an antibody for the total protein overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Protocol 3: In Vitro Kinase Assay
-
Reaction Setup: In a microplate well, combine recombinant active p38 MAPK enzyme, a suitable substrate (e.g., ATF-2), and varying concentrations of SB-203580 in a kinase assay buffer.[6]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[6]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as EDTA.
-
Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay.
-
Data Analysis: Plot the kinase activity against the concentration of SB-203580 to determine the IC₅₀ value.[6]
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by SB-203580.
Caption: A typical experimental workflow using SB-203580.
Caption: A logical flowchart for troubleshooting SB-203580 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. SB203580 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of autophagy in hepatocellular carcinoma cells by SB203580 requires activation of AMPK and DAPK but not p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Using SB-203186 Hydrochloride in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SB-203186 hydrochloride in long-term experimental settings. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the successful design and execution of your research.
Initial Clarification: Mechanism of Action
It is a common misconception that this compound is an inhibitor of the p38 MAPK signaling pathway. In fact, this compound is a potent and selective 5-HT4 receptor antagonist . The 5-HT4 receptor is a Gs-protein-coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This guide will focus on the correct use of this compound as a 5-HT4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the serotonin 4 (5-HT4) receptor. By binding to this receptor, it prevents the endogenous ligand, serotonin, from activating it and initiating downstream signaling cascades. The 5-HT4 receptor is primarily coupled to the Gs alpha subunit, and its activation leads to an increase in intracellular cAMP.
Q2: What are the typical applications of this compound in research?
A2: Given its function as a 5-HT4 receptor antagonist, this compound is primarily used to investigate the physiological and pathological roles of the 5-HT4 receptor. These include studies related to gastrointestinal motility, cognitive function, and cardiac function. In long-term studies, it can be used to explore the chronic effects of 5-HT4 receptor blockade.
Q3: How should I prepare and store stock solutions of this compound for long-term use?
A3: For long-term storage, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for periods longer than 6 months. For shorter-term storage of up to one month, -20°C is sufficient.[1] Always protect the solutions from light.
Q4: What is the recommended working concentration for in vitro and in vivo studies?
A4: The optimal working concentration will vary depending on the specific cell type or animal model and the experimental goals. For in vitro studies, concentrations often range from nanomolar to low micromolar. For instance, a concentration of 10 µM has been used to study its effects on 5-HT-induced contractions in antral strips.[1] For in vivo studies in piglets, doses ranging from 0.1 to 3 mg/kg have been shown to effectively block 5-HT-evoked tachycardia.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experiment.
Quantitative Data
The following tables summarize key quantitative parameters for this compound to aid in experimental design.
Table 1: Potency of this compound
| Parameter | Species/Tissue | Value | Reference |
| pKB | Rat oesophagus | 10.9 | [1] |
| pKB | Guinea-pig ileum | 9.5 | [1] |
| pKB | Human colon | 9.0 | [1] |
| pKB | Piglet isolated right atrium | 8.3 | [2][3] |
Table 2: Solubility and Storage of this compound
| Solvent | Concentration | Storage Temperature | Shelf Life | Reference |
| DMSO | 100 mg/mL (323.83 mM) | -80°C | 6 months | [1] |
| DMSO | 100 mg/mL (323.83 mM) | -20°C | 1 month | [1] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (8.10 mM) | N/A | N/A | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (8.10 mM) | N/A | N/A | [1] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (8.10 mM) | N/A | N/A | [1] |
Signaling Pathways and Experimental Workflows
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect in my long-term in vitro experiment.
-
Potential Cause 1: Compound Degradation.
-
Solution: this compound, like many small molecules, can degrade over time in aqueous solutions at 37°C. It is crucial to replenish the cell culture media with freshly prepared compound every 2-3 days to maintain its effective concentration. You can perform a stability study of the compound in your specific cell culture medium using techniques like HPLC to determine its half-life under your experimental conditions.
-
-
Potential Cause 2: Receptor Downregulation or Desensitization.
-
Solution: While less common with antagonists compared to agonists, prolonged receptor blockade can sometimes lead to changes in receptor expression or signaling efficiency. To investigate this, you can measure 5-HT4 receptor mRNA or protein levels via qPCR or Western blotting at different time points during your long-term experiment.
-
-
Potential Cause 3: Low Receptor Expression in Cell Line.
Issue 2: I am observing unexpected or off-target effects in my long-term study.
-
Potential Cause: Non-specific Binding or Interaction with Other Receptors.
-
Solution: While this compound is reported to be selective for the 5-HT4 receptor, at high concentrations or in certain biological contexts, off-target effects can occur. To mitigate this, use the lowest effective concentration of the compound, determined from a dose-response curve. Include appropriate controls, such as a structurally related but inactive compound, if available. If you suspect off-target effects, you can perform broader profiling against a panel of other receptors.
-
Issue 3: I am having difficulty with the solubility of this compound in my aqueous experimental buffer.
-
Potential Cause: Poor Aqueous Solubility.
-
Solution: this compound has limited solubility in aqueous buffers. To improve solubility for in vivo studies, co-solvents such as PEG300 and surfactants like Tween-80 can be used in the vehicle formulation.[1] For in vitro studies, ensure the final concentration of DMSO from your stock solution is kept low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution into aqueous media, consider using a solubilizing agent like SBE-β-CD.[1]
-
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Culture with this compound
-
Cell Line Selection and Culture:
-
Choose a cell line that endogenously expresses the 5-HT4 receptor (e.g., HT-29) or a cell line stably transfected with the 5-HT4 receptor.
-
Culture the cells in their recommended growth medium and conditions until they reach the desired confluency for the experiment.
-
-
Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of your high-concentration DMSO stock solution at room temperature.
-
Perform serial dilutions in your complete cell culture medium to achieve the final desired working concentrations. Ensure thorough mixing at each dilution step. Prepare a vehicle control with the same final DMSO concentration.
-
-
Long-Term Treatment:
-
Aspirate the old medium from your cell cultures and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO2).
-
Every 2-3 days, aspirate the medium and replace it with freshly prepared medium containing the compound or vehicle. The frequency of media changes should be optimized based on the metabolic rate of your cells and the stability of the compound.
-
-
Endpoint Analysis:
-
At your desired time points (e.g., 24h, 48h, 7 days, 14 days), harvest the cells for downstream analysis.
-
To confirm continued 5-HT4 receptor antagonism, you can perform a functional assay, such as measuring cAMP levels in response to a 5-HT4 agonist challenge. Other endpoint assays could include measuring changes in gene expression, protein levels, or cell proliferation.
-
Protocol 2: Long-Term In Vivo Administration of this compound
-
Animal Model and Acclimatization:
-
Select an appropriate animal model for your research question.
-
Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
-
Vehicle Formulation and Preparation:
-
For oral administration, a common vehicle is 0.5% methylcellulose in water. To improve solubility, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.[1]
-
Prepare the formulation by first dissolving the this compound in DMSO, and then adding the other components sequentially with thorough mixing. Prepare a vehicle control without the active compound.
-
-
Dosing Regimen:
-
Determine the appropriate dose based on literature or preliminary dose-finding studies. Doses in the range of 0.1-3 mg/kg have been used in piglets.[1]
-
Administer the compound or vehicle to the animals daily (or as required by the experimental design) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues or blood samples for pharmacokinetic analysis to determine the compound's exposure and for pharmacodynamic analysis to assess its biological effects. This could include ex vivo assays on isolated tissues or in vivo behavioral tests.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues [journalaim.com]
- 5. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the effective concentration range of SB-203186 hydrochloride
A Note on Compound Specificity: Initial database searches indicate that SB-203186 is primarily characterized as a 5-HT4 receptor antagonist.[1] However, its structural similarity to the well-known p38 MAPK inhibitor, SB-203580, may lead to inquiries regarding its potential effects on the p38 MAPK pathway. This guide provides a comprehensive framework for determining the effective concentration range of a p38 MAPK inhibitor, which can be adapted for SB-203186 hydrochloride if p38 MAPK inhibition is the intended application.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the effective concentration of a p38 MAPK inhibitor?
The initial step is to establish the inhibitor's potency through in vitro kinase assays. This will provide the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] This value serves as a starting point for designing cell-based assays.
Q2: How do I translate the in vitro IC50 value to a concentration for cell-based experiments?
The effective concentration in cell-based assays is typically higher than the in vitro IC50 value due to factors like cell permeability and off-target effects. A common starting point is to test a concentration range of 10- to 100-fold higher than the in vitro IC50.
Q3: What is a good positive control for my p38 MAPK inhibition experiment?
A well-characterized p38 MAPK inhibitor, such as SB-203580 or BIRB 796, should be used as a positive control.[3] This will help validate the experimental setup and ensure that the observed effects are due to p38 MAPK inhibition.
Q4: My cells are dying at the expected effective concentration. What should I do?
High concentrations of any compound can induce cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. If cytotoxicity is observed, a lower, non-toxic concentration range should be used for subsequent experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of p38 MAPK activity observed. | 1. Inhibitor concentration is too low.2. The inhibitor has degraded.3. The p38 MAPK pathway is not activated in your cell model. | 1. Perform a dose-response experiment with a wider concentration range.2. Prepare fresh stock solutions of the inhibitor.3. Stimulate the cells with a known p38 MAPK activator (e.g., LPS, anisomycin) and include a positive control inhibitor. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number.2. Inconsistent inhibitor incubation times.3. Reagent variability. | 1. Use cells at a consistent confluence and within a defined passage number range.2. Standardize all incubation times.3. Use the same batches of reagents for all related experiments. |
| High background in Western blot for phospho-p38. | 1. Sub-optimal antibody concentration.2. Insufficient washing steps.3. Non-specific antibody binding. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration.2. Increase the number and duration of wash steps.3. Include a blocking step with an appropriate blocking agent (e.g., BSA or non-fat milk). |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the IC50 of the inhibitor against purified p38 MAPK isoforms.
Methodology:
-
Prepare Reaction Mix: In a 96-well plate, combine the kinase assay buffer, the specific p38 isoform, and a substrate peptide (e.g., ATF2).
-
Add Inhibitor: Add the test inhibitor at a range of concentrations. Include a "no inhibitor" control.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding phosphoric acid.
-
Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3]
Cell-Based LPS-Induced TNF-α Release Assay
This assay measures the effect of the inhibitor on a key downstream event of p38 MAPK activation.
Methodology:
-
Cell Seeding: Seed cells (e.g., THP-1 or RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the amount of TNF-α in the supernatant using a TNF-α ELISA kit.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.[4]
Quantitative Data Summary
The following table summarizes the IC50 values of several common p38 MAPK inhibitors. These values can serve as a reference for designing your experiments.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| SB203580 | 50 | 500 | >10,000 | >10,000 |
| BIRB 796 | 38 | 65 | 200 | 520 |
| Neflamapimod (VX-745) | 10 | 220 | >20,000 | Not Reported |
| Losmapimod | ~7.9 | ~25 | Not Reported | Not Reported |
| SB202190 | 50 | 100 | Not Reported | Not Reported |
Note: IC50 values can vary depending on the experimental conditions.[3][5]
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Caption: Workflow for determining the effective concentration in cell-based assays.
Caption: A troubleshooting decision tree for a lack of p38 MAPK inhibition.
References
SB-203186 hydrochloride quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of SB-203186 hydrochloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective 5-HT4 receptor antagonist.[1][2][3] Its primary mechanism of action is to competitively block the 5-HT4 receptor, thereby inhibiting the effects of serotonin (5-hydroxytryptamine) at this specific receptor subtype.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored at 4°C in a sealed container, away from moisture and light.[1][4][5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid multiple freeze-thaw cycles to maintain the integrity of the compound.[6]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMSO (up to 100 mg/mL with the need for ultrasonic treatment) and in aqueous solutions with the use of co-solvents.[1][4] For in vivo studies, various solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and solubility can be significantly impacted by water content.[1]
Q4: What are the typical purity specifications for this compound?
A4: Commercial sources typically provide this compound with a purity of ≥99% as determined by HPLC and LC-MS.[2][5][7] For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the supplier.[2]
Quality Control and Purity Data
Consistent and reliable experimental results depend on the quality and purity of the reagents used. Below is a summary of the key quality control parameters for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 207572-69-8 | [4][5] |
| Molecular Formula | C₁₆H₂₁ClN₂O₂ | [4][5] |
| Molecular Weight | 308.80 g/mol | [4][5] |
| Appearance | White to off-white solid | [1][5] |
Purity Specifications from Representative Certificates of Analysis
| Analytical Method | Specification | Reference |
| Purity (HPLC) | ≥99% | [2] |
| Purity (LCMS) | 99.94% | [5] |
| Identity (¹H-NMR) | Consistent with structure | [7] |
| Identity (LC-MS) | Consistent with structure | [5] |
Experimental Protocols
Detailed below are standard methodologies for the quality control and purity assessment of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
a. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium formate for mobile phase modification
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
b. Chromatographic Conditions (Example):
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
c. Procedure:
-
Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase conditions.[8]
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the reference standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of SB-203186.
a. Procedure:
-
Utilize the same HPLC method as described above.
-
Divert the column effluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Confirm the presence of an ion corresponding to the protonated molecule [M+H]⁺ of SB-203186 (C₁₆H₂₀N₂O₂), which has a calculated mass of approximately 273.16 g/mol . The hydrochloride salt will not be observed in the gas phase.
Structural Confirmation by ¹H-NMR Spectroscopy
This protocol provides a general method for confirming the chemical structure of SB-203186.
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
b. Acquisition Parameters:
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
The resulting spectrum should be consistent with the known chemical structure of SB-203186, showing the expected chemical shifts and coupling patterns for the aromatic, indole, and piperidine protons.
Troubleshooting Guides
Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible biological activity | Degradation of the compound: Improper storage or multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from the solid compound. Always store solutions at -20°C or -80°C.[6] |
| Batch-to-batch variability: Differences in purity or the presence of impurities in a new batch. | Compare the Certificate of Analysis of the new batch with the previous one.[6] Perform a dose-response experiment to confirm the IC50 value.[6] | |
| Inaccurate concentration: Weighing or dilution errors. | Use a calibrated balance and double-check all calculations for stock solution preparation.[6] | |
| Compound precipitates out of solution | Low solubility in the chosen solvent: The concentration may be too high for the experimental buffer or media. | Gently warm the solution and vortex to aid dissolution.[6] Consider using a different solvent system or reducing the final concentration. |
| Incomplete initial dissolution: The compound was not fully dissolved when making the stock solution. | Ensure complete dissolution of the solid in the stock solvent, using sonication if necessary.[1] Filter-sterilize the stock solution to remove any particulate matter.[6] | |
| Unexpected peaks in HPLC chromatogram | Sample degradation: The compound may be unstable under certain conditions (e.g., light, pH). | Prepare samples fresh and protect them from light. Analyze the stability of the compound in the experimental buffer over time. |
| Contamination: Contamination from the solvent, glassware, or other reagents. | Run a blank injection of the solvent. Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents. | |
| Presence of impurities in the batch: The compound may contain related substances or residual solvents. | Review the supplier's Certificate of Analysis. If necessary, purify the compound or obtain a new batch with higher purity. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of SB-203186 and a typical quality control workflow.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 203186 hydrochloride | CAS 207572-69-8 | SB203186 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. molnova.cn [molnova.cn]
- 8. padproject.nd.edu [padproject.nd.edu]
Technical Support Center: Managing Potential Cytotoxicity of p38 MAPK Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p38 MAPK inhibitors and encountering challenges related to in vitro cytotoxicity.
FAQs: Frequently Asked Questions
Q1: What is the primary mechanism of action for SB-203186 hydrochloride?
This compound is a potent and selective 5-HT4 receptor antagonist.[1][2][3] It is primarily used in studies related to cardiac arrhythmias and myocardial contraction.[1] Issues of cytotoxicity in cell lines are more commonly associated with kinase inhibitors. It is possible this compound has been confused with p38 MAPK inhibitors that have similar numerical designations, such as SB-203580 or SB-202190, which are known to be involved in cellular stress and apoptosis pathways.[4] This guide will focus on managing the cytotoxic effects of p38 MAPK inhibitors.
Q2: Why am I observing high cytotoxicity with my p38 MAPK inhibitor?
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to stress, inflammation, and cytokines.[5][6][7] Its activation is strongly linked to the control of apoptosis (programmed cell death), cell differentiation, and cell cycle regulation.[6][8] Therefore, inhibiting the p38 MAPK pathway can lead to significant biological effects, including cytotoxicity, which may be an on-target effect of the inhibitor.
Q3: How can I determine if the observed cytotoxicity is a specific on-target effect or a non-specific, off-target effect?
Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Use a structurally different p38 MAPK inhibitor: If a second, structurally unrelated p38 inhibitor produces similar cytotoxic effects, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, overexpressing a downstream effector of p38 that promotes survival might rescue the cells from the inhibitor-induced death.
-
Profile against a panel of kinases: This can help identify if the inhibitor is acting on other kinases, which might be responsible for the cytotoxicity.
-
Assess apoptosis markers: On-target p38 inhibition can induce apoptosis. Measuring markers like caspase-3 activation can help confirm this mechanism.[9][10]
Q4: My p38 MAPK inhibitor is precipitating in the cell culture medium. What can I do?
Poor solubility is a common issue with small molecule inhibitors.
-
Prepare a high-concentration stock in DMSO: Most inhibitors are soluble in 100% DMSO.[11]
-
Minimize the final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically be below 0.5%, and ideally below 0.1%, as DMSO itself can be cytotoxic to some cell lines.[11]
-
Use a solubility-enhancing agent: For in vivo or challenging in vitro experiments, co-solvents like PEG300, Tween-80, or cyclodextrins can be used, but their effects on cells must be validated.[2][11]
-
Warm the medium: Gently warming the medium to 37°C before adding the final dilution of the compound can sometimes help maintain solubility.
Q5: What are the essential controls for a cytotoxicity experiment with a p38 MAPK inhibitor?
Proper controls are critical for interpreting your results.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle.
-
Positive Control: A compound with a known and well-characterized cytotoxic effect on your cell line to validate the assay's performance.
-
No-Cell Control: Wells containing only medium and the assay reagents to determine the background signal.[12]
Troubleshooting Guide
This guide addresses common problems encountered when assessing the cytotoxicity of p38 MAPK inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or apparent cytotoxicity in vehicle-treated cells. | The concentration of the solvent (e.g., DMSO) is too high for the cell line being used. | Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is consistent across all wells and kept as low as possible (ideally <0.1%).[11] |
| Inconsistent or non-reproducible IC50 values. | 1. Inaccurate serial dilutions. 2. Compound instability or degradation. 3. Variations in cell seeding density or cell health. 4. Assay conditions (incubation time, temperature) are not consistent.[13] | 1. Prepare fresh serial dilutions for each experiment. 2. Ensure the inhibitor has been stored correctly. Verify its integrity if possible. 3. Maintain consistent cell passage numbers and seeding densities. Ensure cells are in the logarithmic growth phase. 4. Standardize all assay parameters meticulously. |
| No cytotoxic effect observed, even at high concentrations. | 1. The cell line is resistant to p38 MAPK inhibition-induced apoptosis. 2. The compound is inactive or has poor cell permeability. 3. The incubation time is too short to observe a cytotoxic effect. | 1. Select a cell line known to be sensitive to p38 pathway modulation. Confirm target engagement by measuring the phosphorylation of a downstream p38 substrate. 2. Verify the compound's identity and purity. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Observed IC50 value is significantly different from published values. | 1. Different cell line or passage number was used. 2. Assay conditions (e.g., cell density, serum concentration, ATP concentration in biochemical vs. cell-based assays) differ.[13] 3. The readout method (e.g., MTT vs. CellTiter-Glo) has different sensitivities. | 1. Cellular context is critical; results can vary significantly between cell lines. 2. Align your assay parameters as closely as possible with the reference literature. 3. Be aware of the principles and limitations of your chosen viability assay. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Cell Viability using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[14][15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the p38 MAPK inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by shaking the plate for 15 minutes.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][17]
Protocol 2: Measuring Apoptosis via Caspase-3 Activity Assay
This colorimetric assay detects the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10] The assay uses a peptide substrate (e.g., DEVD-pNA) that releases a yellow chromophore (p-nitroaniline, pNA) upon cleavage by active caspase-3.[9][18][19]
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed and treat cells with the p38 MAPK inhibitor as described in the MTT protocol (Steps 1-3).
-
Cell Lysis:
-
For suspension cells: Pellet 1-5 x 10^6 cells by centrifugation.
-
For adherent cells: Scrape or trypsinize the cells and pellet by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[19]
-
Incubate on ice for 10 minutes.[19]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[19]
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Protein Quantification: Measure the protein concentration of the lysate to ensure equal loading for each assay. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[19]
-
Caspase Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18][19]
-
Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[9][18] The increase in absorbance is proportional to the caspase-3 activity.
Visualizations: Pathways and Workflows
Caption: The p38 MAPK signaling pathway and points of inhibition.
Caption: Standard experimental workflow for assessing cytotoxicity.
Caption: A logical flowchart for troubleshooting cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. biogot.com [biogot.com]
- 19. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Validation & Comparative
Validating the Selectivity of SB-203186 Hydrochloride for the 5-HT4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-203186 hydrochloride's selectivity for the 5-hydroxytryptamine 4 (5-HT4) receptor against other prominent 5-HT4 receptor antagonists. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to aid in the comprehensive evaluation of this compound.
Quantitative Comparison of 5-HT4 Receptor Antagonists
The selectivity of a ligand is a critical parameter in drug development, ensuring targeted therapeutic action while minimizing off-target effects. The following table summarizes the binding affinities (pKi or pA2) of SB-203186 and other well-characterized 5-HT4 receptor antagonists across various serotonin receptor subtypes. A higher pKi or pA2 value indicates a higher binding affinity.
| Compound | 5-HT4 | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | 5-HT3 | Reference(s) |
| SB-203186 | 9.0 (pKB) | - | - | - | - | - | [1] |
| GR 113808 | 9.43 (pKB) | <6.5 | <6.5 | <6.5 | <6.5 | 6.0 (pKi) | [2] |
| DAU 6285 | 6.50-7.12 (pA2) | - | - | - | - | 6.1 (pKi) | |
| SDZ 205-557 | 7.3-7.5 (pA2) | <5.6 | <5.6 | - | - | 6.2-6.9 (pA2/pKi) | [3] |
Signaling Pathways and Experimental Workflows
To understand the context of validating SB-203186's selectivity, it is essential to visualize the underlying biological and experimental processes.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of compound validation. The following are detailed methodologies for key assays used to determine the selectivity of 5-HT4 receptor antagonists.
Protocol 1: Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT4, 5-HT1A, 5-HT2A, 5-HT3).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-GR113808 for 5-HT4 receptors).[4]
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl2, 0.1% BSA).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + varying concentrations of the test compound).
-
Incubation: Add the assay components to the wells and incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT4 receptor signaling pathway.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT4 receptor.
-
5-HT4 Receptor Agonist: A known 5-HT4 agonist (e.g., serotonin or a selective agonist like BIMU8).
-
Test Compound: this compound and comparator compounds.
-
Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[5]
-
Cell Culture and Assay Reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist (or vehicle control) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Calculate the pA2 value using the Schild equation to quantify the antagonist's potency. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
-
References
- 1. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]GR113808 binding to serotonin 5-HT(4) receptors in the postmortem neocortex of Alzheimer disease: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
A Comparative Guide to 5-HT4 Receptor Antagonists: SB-203186 Hydrochloride vs. GR 113808
In the landscape of serotonergic research, the 5-HT4 receptor has emerged as a significant target for therapeutic intervention in a variety of disorders, including those affecting gastrointestinal motility and cognitive function. The development of selective antagonists for this receptor is crucial for elucidating its physiological roles and for the potential treatment of associated pathologies. This guide provides a detailed comparison of two prominent 5-HT4 receptor antagonists: SB-203186 hydrochloride and GR 113808. The following sections present a comprehensive overview of their pharmacological properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research needs.
Quantitative Comparison of Antagonist Potency
The potency of SB-203186 and GR 113808 has been evaluated in various in-vitro models. The following table summarizes their binding affinities and functional antagonist potencies. It is important to note that the experimental conditions, such as tissue preparation and species, vary between studies, which may influence the observed values.
| Compound | Parameter | Value | Tissue/System | Species |
| SB-203186 | pKB | 8.3 | Isolated Right Atrium | Piglet[1] |
| pKB | 9.0 | Carbachol-contracted Isolated Oesophagus | Rat[2] | |
| GR 113808 | pKB | 9.43 | Colonic Muscle | Human[3] |
| Kd | 0.15 nM | Cloned 5-HT4 Receptors | Human[3] | |
| pA2 | 9.2 | Ascending Colon (vs. 5-HT) | Guinea-pig[3] | |
| pA2 | 9.7 | Ascending Colon (vs. 5-methoxytryptamine) | Guinea-pig[3] | |
| pA2 | 9.2 | Ascending Colon (vs. R,S-zacopride) | Guinea-pig[3] | |
| pA2 | 9.3 | Thoracic Oesophagus (vs. 5-HT) | Rat[3] | |
| pKB | 8.8 | Right Atrium | Human[4] | |
| pKB | 8.9 | Colon Circular Smooth Muscle | Human[5] |
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors. GR 113808 has been extensively characterized in this regard and demonstrates high selectivity.
| Compound | Receptor | Affinity (pKi) / Fold Selectivity |
| GR 113808 | 5-HT4 | High affinity (pKB ~8.8-9.7)[3][4] |
| 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 | >300-fold lower affinity[3] | |
| 5-HT3 | pKi = 6.0[3] | |
| SB-203186 | 5-HT4 | High affinity (pKB ~8.3-9.0)[1][2] |
| Other Receptors | Detailed selectivity profile not widely published. Described as a "highly selective" 5-HT4 receptor antagonist[1]. |
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular events. Antagonists like SB-203186 and GR 113808 block the initial step of this pathway by preventing agonist binding.
Figure 1: Simplified 5-HT4 receptor signaling cascade.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol is adapted from studies characterizing [³H]-GR 113808 binding to 5-HT4 receptors.
Objective: To determine the binding affinity (Ki) of a test antagonist (e.g., SB-203186) for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-GR 113808).
Materials:
-
Radioligand: [³H]-GR 113808
-
Test Compound: this compound
-
Reference Compound: Unlabeled GR 113808
-
Membrane Preparation: Homogenates from tissues expressing 5-HT4 receptors (e.g., guinea-pig striatum or hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail
-
Apparatus: 96-well plates, filtration apparatus, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-GR 113808.
-
Non-Specific Binding (NSB): Assay buffer, membrane preparation, [³H]-GR 113808, and a saturating concentration of unlabeled GR 113808 (e.g., 10 µM).
-
Test Compound: Assay buffer, membrane preparation, [³H]-GR 113808, and varying concentrations of SB-203186.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value for the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This protocol is a generalized procedure based on the methods used to determine the pA2 values for 5-HT4 antagonists in isolated tissue preparations.
Objective: To determine the pA2 value of an antagonist (e.g., GR 113808 or SB-203186), which is a measure of its potency, in a functional assay.
Materials:
-
Tissue Preparation: Guinea-pig ascending colon or rat thoracic oesophagus, mounted in an organ bath.
-
Physiological Salt Solution: Krebs solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Agonist: 5-hydroxytryptamine (5-HT).
-
Antagonist: GR 113808 or SB-203186.
-
Apparatus: Organ bath, isometric transducer, data acquisition system.
Procedure:
-
Tissue Equilibration: Allow the mounted tissue to equilibrate in the organ bath for a set period, with regular washes.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (5-HT) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined time (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild regression line.
-
Figure 3: Workflow for determining pA2 value using Schild analysis.
Conclusion
Both SB-203186 and GR 113808 are potent and selective antagonists of the 5-HT4 receptor. Based on the available data, GR 113808 appears to be more extensively characterized, with a well-documented high selectivity profile and a slightly higher potency in several preparations. The availability of a radiolabeled form of GR 113808 also makes it a valuable tool for in-vitro binding studies.
The choice between these two antagonists will ultimately depend on the specific requirements of the research. For studies requiring a well-established and highly selective antagonist with a wealth of published data, GR 113808 may be the preferred choice. SB-203186, while also a potent and selective antagonist, would benefit from further public documentation of its selectivity profile and in-vivo effects to facilitate a more direct comparison. Researchers are encouraged to consider the specific tissue and species being investigated, as antagonist potency can vary between experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of mouse strains for in vivo induction of reprogramming factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the 5-HT receptor mediating relaxation in guinea-pig proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB-203186 Hydrochloride: A Comparative Guide to its Serotonin Receptor Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity profile of SB-203186 hydrochloride, a potent 5-HT4 receptor antagonist, against other serotonin receptor subtypes. While comprehensive quantitative data on its binding to a full panel of serotonin receptors is not extensively published, this guide synthesizes available information and outlines the experimental methodologies crucial for such an assessment.
Executive Summary
This compound is widely recognized as a high-affinity antagonist for the serotonin 5-HT4 receptor. Functional studies in various tissues have consistently demonstrated its potent blockade of 5-HT4-mediated responses. However, a complete picture of its selectivity requires a thorough evaluation of its binding affinity and functional activity at other serotonin receptor subtypes. This guide presents the available data, details the necessary experimental protocols for a comprehensive analysis, and provides a framework for interpreting the selectivity profile of this compound.
Comparative Analysis of Receptor Affinity and Functional Activity
A comprehensive selectivity profile is typically determined by assessing the binding affinity (Ki) of a compound across a panel of receptors. While SB-203186 is established as a selective 5-HT4 antagonist, a publicly available, comprehensive dataset detailing its Ki values across all other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT3, 5-HT5, 5-HT6, and 5-HT7 families) is not readily found in the literature.
What is known is its high potency at the 5-HT4 receptor, with pKB values (a measure of antagonist potency) ranging from 8.3 to 9.0 in various functional assays. This indicates a high affinity for its primary target. The lack of readily available cross-reactivity data highlights a knowledge gap and underscores the importance of conducting comprehensive binding assays as described in the experimental protocols section.
For a complete comparative analysis, the following table would ideally be populated with Ki values from radioligand binding assays.
| Receptor Subtype | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) | Fold Selectivity vs. 5-HT4 |
| 5-HT4 | [Data Not Available] | GR-113808: ~1 | - |
| 5-HT1A | Data Not Available | WAY-100635: ~1 | Data Not Available |
| 5-HT1B | Data Not Available | GR-127935: ~2 | Data Not Available |
| 5-HT1D | Data Not Available | Sumatriptan: ~10 | Data Not Available |
| 5-HT2A | Data Not Available | Ketanserin: ~2 | Data Not Available |
| 5-HT2B | Data Not Available | SB-204741: ~4 | Data Not Available |
| 5-HT2C | Data Not Available | SB-242084: ~1 | Data Not Available |
| 5-HT3 | Data Not Available | Ondansetron: ~1 | Data Not Available |
| 5-HT5A | Data Not Available | [Reference] | Data Not Available |
| 5-HT6 | Data Not Available | SB-271046: ~1 | Data Not Available |
| 5-HT7 | Data Not Available | SB-269970: ~1 | Data Not Available |
Note: The absence of specific Ki values for this compound in this table reflects the current lack of publicly accessible, comprehensive screening data.
Experimental Protocols
To definitively determine the cross-reactivity profile of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Radioligand Binding Assays for Determining Kᵢ Values
This method is the gold standard for quantifying the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for various serotonin receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells).
-
A specific radioligand for each receptor subtype (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the specific radioligand and a fixed amount of membrane protein with increasing concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (SB-203186) concentration. Determine the IC₅₀ value (the concentration of SB-203186 that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Navigating p38 MAPK Inhibition: A Comparative Guide to SB-203186 Hydrochloride and its Alternatives for Reproducible Research
For researchers, scientists, and drug development professionals, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of the p38 MAPK inhibitor, SB-203186 hydrochloride, with commonly used alternatives. By presenting objective performance data, detailed experimental protocols, and clear visualizations of signaling pathways, this guide aims to enhance experimental design and ensure the reliability of research outcomes in the study of p38 MAPK signaling.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery. Small molecule inhibitors, such as this compound, are invaluable tools for dissecting this pathway. However, the reliability of findings can be influenced by the specific inhibitor used, its off-target effects, and the experimental conditions. This guide addresses these factors to promote more reproducible research.
Comparative Analysis of p38 MAPK Inhibitors
The selection of a p38 MAPK inhibitor can significantly impact experimental results. While this compound is a potent inhibitor, its performance and potential for off-target effects should be considered in the context of other available compounds. The following tables summarize key quantitative data for this compound and its frequently used structural analogs, SB-203580 and SB-202190.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| This compound | p38α, p38β | Not widely reported | A member of the pyridinylimidazole class of inhibitors. |
| SB-203580 | p38α, p38β | 50 (p38α), 500 (p38β)[1] | Widely used first-generation p38 inhibitor.[2] |
| SB-202190 | p38α, p38β | 50 (p38α), 100 (p38β)[1] | Potent and selective inhibitor of p38α and p38β isoforms.[3] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[1] | A potent, allosteric inhibitor with slow-binding kinetics.[2] |
| Cell-Based Assay Performance | |
| Inhibitor | IC50 (µM) in MDA-MB-231 cells |
| SB-203580 | 85.1[4][5] |
| SB-202190 | 46.6[4][5] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and ATP concentrations.
Understanding Off-Target Effects and Reproducibility
A significant challenge in using kinase inhibitors is the potential for off-target effects, which can lead to misinterpretation of experimental results and issues with reproducibility. For instance, some p38 MAPK inhibitors have been shown to affect other kinases, such as the Epidermal Growth Factor Receptor (EGFR). Recent studies have indicated that the anticancer effects of some p38 inhibitors may be driven by this off-target EGFR inhibition rather than p38 MAPK inhibition alone.[6]
Furthermore, different inhibitors can elicit varied cellular responses even when targeting the same primary kinase. For example, a study comparing SB202190 with other p38 inhibitors found that only SB202190 induced the translocation of transcription factors TFEB and TFE3 to the nucleus, a p38-independent effect mediated by intracellular calcium release.[7] Such compound-specific effects underscore the importance of careful inhibitor selection and validation.
Experimental Protocols for Robust and Reproducible Data
To ensure the generation of reliable and comparable data, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize and validate the effects of p38 MAPK inhibitors.
In Vitro p38 MAPK Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant human p38α enzyme
-
Substrate (e.g., ATF-2 or Myelin Basic Protein)
-
[γ-³²P]ATP or ATP for non-radioactive methods
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Filter paper (for radiometric assay) or detection reagents (for non-radioactive assays)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the recombinant p38α enzyme and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for radiometric assays or luminescence/fluorescence for non-radioactive assays).
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Western Blot Analysis of p38 MAPK Pathway Activation
This method assesses the effect of an inhibitor on the phosphorylation status of p38 and its downstream targets in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, THP-1)
-
p38 MAPK activator (e.g., anisomycin, sorbitol, TNF-α)
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-p38, total p38, phospho-MK2, total MK2, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-incubate cells with the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the phosphorylation signal to the total protein and loading control.
Cell Viability and Proliferation Assay
This assay determines the cytotoxic or anti-proliferative effects of the inhibitor.
Materials:
-
Cultured cells
-
96-well plates
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., MTT, WST-1) or a real-time cell analysis system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Measure cell viability or proliferation according to the manufacturer's instructions for the chosen method.
-
Calculate the IC50 value for cell growth inhibition.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of p38 MAPK Inhibitor SB-203580 Across Species and Tissues
An Important Note on Compound Identification: Initial searches for "SB-203186 hydrochloride" revealed a significant discrepancy in its reported targets, with most evidence pointing to it being a 5-HT4 receptor antagonist. It is highly probable that the intended compound for a comparative guide on p38 MAPK inhibition is SB-203580 , a well-characterized and widely used inhibitor of this pathway. This guide will therefore focus on the efficacy and experimental use of SB-203580.
This guide provides a comprehensive comparison of the p38 MAPK inhibitor, SB-203580, detailing its efficacy across different species and tissues. It is intended for researchers, scientists, and drug development professionals to aid in the selection and application of this compound in preclinical research. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action
SB-203580 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1][2][3] The p38 MAPK signaling cascade is a crucial pathway that responds to inflammatory cytokines and environmental stressors, playing a key role in cellular processes such as inflammation, apoptosis, and cell cycle regulation.[4][5] By binding to the ATP pocket of p38 MAPK, SB-203580 prevents the phosphorylation of downstream targets, thereby modulating the cellular response.[5][6]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the inhibitory concentrations (IC50) and the in vivo efficacy of SB-203580 across various species and experimental models.
Table 1: In Vitro Efficacy of SB-203580
| Target Species | Tissue/Cell Type | Target Isoform | IC50 | Key Findings |
| Human | THP-1 (monocytic cell line) | p38α | 0.3-0.5 µM | Inhibition of cytokine production.[1] |
| Human | Primary T-lymphocytes | p38α | Not specified | Inhibition of IFN-γ production.[7] |
| Human | MDA-MB-231 (breast cancer cell line) | p38 | 85.1 µM | Prevention of cell proliferation.[8] |
| Human | Primary Hepatocytes | p38 | Not specified | Activation of ERK and JNK pathways.[9] |
| Mouse | L1210/VCR (leukemic cell line) | p38 | Not specified | Reversal of multidrug resistance.[10] |
| Mouse | RAW264.7 (macrophage cell line) | p38 | Not specified | Inhibition of TNF-α and IL-6 production. |
| Mouse | Primary Peritoneal Macrophages | p38 | Not specified | Inhibition of TNF-α, but not IL-6 production. |
| Mouse | CD4+Foxp3+ Regulatory T Cells | p38 | Not specified | Inhibition of TNF-induced proliferation.[11][12] |
| Rat | Cardiomyocytes | p38 | Not specified | Promotes proliferation.[13] |
Table 2: In Vivo Efficacy of SB-203580
| Species | Model | Dosage and Administration | Key Efficacy Findings |
| Mouse | Atherosclerosis (ApoE-/- mice) | Not specified, 4-month treatment | 51 ± 3% reduction in atheromatous lesion size.[1] |
| Mouse | LPS-Induced Inflammation | 10 mg/kg, oral | 65% inhibition of TNF-α synthesis.[1] |
| Mouse | E. coli Pneumonia | 0.1-100 mg/kg | High doses worsened lung injury and survival, while improving cardiac function.[3] |
| Pig | Myocardial Ischemia | Not specified | Protects myocardium against ischemic injury.[1] |
Comparison with Alternative p38 MAPK Inhibitors
Several other compounds are available for inhibiting the p38 MAPK pathway. The choice of inhibitor can be critical, as they vary in potency, selectivity, and mechanism of action.
Table 3: Comparison of In Vitro IC50 Values for p38 MAPK Inhibitors
| Compound | p38α (SAPK2a) IC50 (nM) | p38β (SAPK2b/p38β2) IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| SB-203580 | 50[1] | 500[1] | Inactive | Inactive |
| SB-202190 | 50 | 100 | Not specified | Not specified |
| BIRB 796 (Doramapimod) | 38[1][14] | 65[1][14] | 200[1][14] | 520[1][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key in vitro and in vivo assays.
In Vitro p38 MAPK Inhibition Assay (Kinase Assay)
This protocol provides a general procedure for determining the in vitro IC50 of a test compound against p38 MAPK.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Substrate (e.g., ATF-2)
-
ATP
-
Test compound (e.g., SB-203580) and vehicle (e.g., DMSO)
-
96-well plates
-
Detection antibody (e.g., anti-phospho-ATF-2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the compound dilutions and a vehicle control to the wells of a 96-well plate.
-
Add the recombinant p38 MAPK enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using an ELISA-based method with a phospho-specific antibody.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
In Vivo Mouse Model of Inflammation (LPS-Induced)
This protocol describes a general method for evaluating the in vivo efficacy of a p38 MAPK inhibitor.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., SB-203580) and vehicle
-
Equipment for administration (e.g., oral gavage needles)
-
ELISA kits for cytokine measurement (e.g., TNF-α)
Procedure:
-
Acclimate mice to the experimental conditions.
-
Administer the test compound or vehicle to the mice at the desired dose and route.
-
After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS.
-
At a defined time point post-LPS challenge (e.g., 2 hours), collect blood samples.
-
Measure the levels of inflammatory cytokines (e.g., TNF-α) in the plasma or serum using ELISA.
-
Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine in vivo efficacy.[1]
Mandatory Visualization
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and the point of inhibition by SB-203580.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Defining the involvement of p38alpha MAPK in the production of anti- and proinflammatory cytokines using an SB 203580-resistant form of the kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. benchchem.com [benchchem.com]
Head-to-head comparison of SB-203186 hydrochloride and newer generation 5-HT4 antagonists
Head-to-Head Comparison: SB-203186 Hydrochloride and Newer Generation 5-HT4 Antagonists
The serotonin-4 (5-HT4) receptor, a G protein-coupled receptor, is a critical modulator of physiological processes, particularly in the gastrointestinal tract and the central nervous system.[1][2] Its role in regulating gastrointestinal motility and cognitive functions has established it as a significant target for drug discovery.[1][2][3] 5-HT4 receptor antagonists, which block the binding of the endogenous ligand serotonin, are being explored for their therapeutic potential in conditions such as irritable bowel syndrome (IBS) and arrhythmias.[1][2][4][5]
This compound emerged as an early, highly selective, and potent competitive 5-HT4 receptor antagonist.[4] However, the pursuit of improved pharmacological profiles, including enhanced selectivity, better pharmacokinetics, and superior safety margins, has driven the development of newer generation 5-HT4 antagonists. This guide provides an objective comparison of this compound with these more recent alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
5-HT4 Receptor Signaling Pathways
The 5-HT4 receptor primarily signals through a canonical Gαs-protein coupled pathway. Agonist binding activates the Gαs protein, stimulating adenylyl cyclase to increase intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[3][6][7][8] Additionally, a non-canonical, G-protein independent pathway has been identified, where the 5-HT4 receptor directly activates Src tyrosine kinase, subsequently activating the Extracellular signal-Regulated Kinase (ERK) pathway.[3][6][9] Antagonists prevent the initiation of these cascades by blocking the initial agonist binding.[10]
Quantitative Comparison of 5-HT4 Antagonists
The potency and efficacy of 5-HT4 antagonists are determined through in vitro binding and functional assays. The data below summarizes key affinity (pKB, pA2, Ki) values for SB-203186 and a selection of newer generation antagonists. Higher pKB or pA2 values indicate greater antagonist potency.
| Antagonist | Common Name/Code | Binding Affinity (pKB / pA2) | Test System | Reference |
| SB-203186 | SB-203186 | 8.3 (pKB) | Piglet isolated right atrium | [4] |
| Newer Antagonist 1 | GR 113808 | 9.43 (pKB) | Human large intestinal circular muscle | [11] |
| 8.9 ± 0.24 (pA2) | Human colon circular smooth muscle | [12] | ||
| Newer Antagonist 2 | GR 125487 | 10.12 (pKB) | Human large intestinal circular muscle | [11] |
| Newer Antagonist 3 | RS 39604 | 8.53 (pKB) | Human large intestinal circular muscle | [11] |
| Newer Antagonist 4 | SB 204070 | 10.34 (pA2) | Human large intestinal circular muscle | [11] |
| Newer Antagonist 5 | Piboserod | 0.04 nM (Ki) | Human 5-HT4(c) receptor | [1] |
| Newer Antagonist 6 | Tegaserod | 126 nM (Ki) | Human 5-HT4(c) receptor | [1] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and receptor splice variants used across studies.
Experimental Protocols
Accurate characterization of 5-HT4 antagonists relies on standardized and reproducible experimental protocols. Below are methodologies for two key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test antagonist by measuring its ability to displace a radiolabeled ligand from the 5-HT4 receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test antagonist.
-
Materials:
-
Cell membranes expressing the 5-HT4 receptor.
-
Radiolabeled 5-HT4 ligand (e.g., [3H]-GR113808).
-
Test antagonist (e.g., SB-203186) and a known unlabeled reference ligand.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[13]
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters (pre-soaked in polyethyleneimine).[13]
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd (e.g., 0.2 nM), and serial dilutions of the test antagonist.[5]
-
Initiate Binding: Add the membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the mixture through the glass fiber filters to separate bound from free radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[1][6]
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Fit the concentration-response data to determine the IC50 value, from which the Ki value can be calculated.[1][6]
-
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of a 5-HT4 antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), providing a functional measure of its potency.
-
Objective: To determine the functional potency (IC50) of an antagonist by measuring its inhibition of agonist-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the 5-HT4 receptor.
-
5-HT4 receptor agonist (e.g., Serotonin).
-
Test antagonist.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[13]
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add the test antagonist at various concentrations. Pre-incubate for 15-30 minutes.[13]
-
Agonist Stimulation: Add a 5-HT4 agonist at a concentration that elicits approximately 80% of its maximal response (EC80).[6][13]
-
Incubation: Incubate for a predetermined time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for the antagonist.
-
Mandatory Visualizations
Experimental Workflow for Antagonist Evaluation
The process of identifying and characterizing a 5-HT4 antagonist involves a logical sequence of experiments, from initial screening to detailed pharmacological profiling.
Logical Framework for Head-to-Head Comparison
Discussion and Conclusion
The data indicates that while SB-203186 is a potent and selective 5-HT4 antagonist, several newer generation compounds exhibit even greater potency in various in vitro systems. For example, antagonists like GR 113808, GR 125487, and SB 204070 show higher pA2 or pKB values, suggesting stronger receptor blockade.[11][12] The development of these newer agents has often been driven by the need to optimize not just potency but also other critical drug-like properties. For instance, concerns over the cardiac side effects (e.g., hERG potassium channel interactions) of earlier gastrointestinal prokinetic agents have made cardiac safety a paramount consideration in the development of new 5-HT4-targeting compounds.[14][15]
While head-to-head in vivo data is limited in the public domain, the superior in vitro potency of antagonists like GR 125487 and SB 204070 suggests they may offer advantages in efficacy or allow for lower therapeutic dosing, potentially reducing off-target effects. The selection of an appropriate antagonist for research or development will ultimately depend on the specific application, weighing the compound's potency, selectivity, pharmacokinetic profile, and intended therapeutic area. The protocols and frameworks provided here offer a robust foundation for conducting such comparative evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and pharmacological profile of new hydrophilic 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of SB-203186 Hydrochloride's Antagonistic Activity at the 5-HT4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic activity of SB-203186 hydrochloride with other selective 5-HT4 receptor antagonists. The information presented is collated from publicly available experimental data to assist researchers in evaluating suitable tools for their studies.
Introduction to 5-HT4 Receptor Antagonism
The 5-hydroxytryptamine-4 (5-HT4) receptor is a Gs-protein-coupled receptor predominantly expressed in the gastrointestinal tract, central nervous system, and heart.[1] Its activation initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), modulating various physiological processes, including gastrointestinal motility and cognitive function.[1][2] Antagonists of the 5-HT4 receptor, such as this compound, are valuable pharmacological tools for investigating the physiological roles of this receptor and hold therapeutic potential for conditions characterized by excessive 5-HT4 receptor stimulation.
Comparative Analysis of 5-HT4 Receptor Antagonists
The following table summarizes the in vitro binding affinities (pKi) and functional potencies (pA2/pKB) of this compound and other selected 5-HT4 receptor antagonists. These values are critical indicators of a compound's potency and its ability to inhibit receptor function.
| Antagonist | Preparation | Agonist | pKi | pA2 / pKB | Reference |
| SB-203186 | Human Atrium | 5-HT | - | 8.9 (pKB) | [3] |
| Piglet Atrium | 5-HT | - | 8.5 (pKB) | [3] | |
| Rat Oesophagus | 5-HT | - | 10.9 (pKB) | [4] | |
| Guinea-pig Ileum | 5-HT | - | 9.5 (pKB) | [4] | |
| Human Colon | 5-HT | - | 9.0 (pKB) | [4] | |
| GR 113808 | Guinea-pig ascending colon | 5-HT | - | 9.2 (pA2) | [5] |
| Rat thoracic oesophagus | 5-HT | - | 9.3 (pA2) | [5] | |
| Human 5-HT4 Receptor | - | 6.0 (for 5-HT3) | - | [5] | |
| Human colonic muscle | 5-HT | - | 9.43 (pKB) | [6] | |
| RS 39604 | Guinea pig striatum membranes | [3H]-GR113808 | 8.8 (pKi) | - | [7] |
| Rat esophagus | 5-HT | - | 8.5 (pA2) | [7] | |
| SB-204070 | Guinea-pig distal colon | 5-HT | - | 10.8 (pA2) | [8] |
-
pKi: The negative logarithm of the inhibition constant (Ki), representing the binding affinity of a ligand. Higher pKi values indicate greater binding affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of the functional potency of a competitive antagonist.
-
pKB: A measure of antagonist potency, similar to pA2, derived from functional assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 5-HT4 receptor antagonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize these compounds.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like serotonin (5-HT) leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets. 5-HT4 receptor antagonists, such as SB-203186, competitively bind to the receptor, preventing agonist-induced activation of this pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of an unlabeled compound (the antagonist) for a receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: cAMP Functional Assay
Functional assays, such as the cAMP assay, measure the biological response to receptor activation or inhibition. In antagonist mode, the assay quantifies the ability of a compound to block agonist-induced cAMP production.
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of experimental findings.
Radioligand Binding Assay (Competition)
This protocol outlines a method to determine the affinity of a test antagonist for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]-GR113808.[9]
Materials:
-
Cell membranes from cells overexpressing the 5-HT4 receptor
-
Radiolabeled 5-HT4 antagonist (e.g., [3H]-GR113808)
-
Unlabeled test antagonist (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)
-
96-well filter plates
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-Specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and a saturating concentration of a known unlabeled 5-HT4 antagonist (e.g., 10 µM GR 113808).
-
Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each test compound concentration.
-
Fit the concentration-response data to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of a 5-HT4 antagonist to inhibit agonist-induced production of cyclic AMP (cAMP).[10]
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK293 cells)
-
5-HT4 receptor agonist (e.g., Serotonin)
-
Test antagonist (e.g., this compound)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well plates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist in stimulation buffer containing a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the 5-HT4 agonist at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.
-
Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50).
-
The pA2 or pKB value can be calculated from the IC50 values obtained at different agonist concentrations using Schild analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Literature review comparing the potency of various 5-HT4 receptor blockers
A Comprehensive Review of 5-HT4 Receptor Antagonist Potency
This guide provides a comparative analysis of the potency of various 5-hydroxytryptamine 4 (5-HT4) receptor antagonists, intended for researchers, scientists, and professionals in drug development. The 5-HT4 receptor, a G-protein coupled receptor, is a key target in drug discovery due to its role in gastrointestinal motility and cognitive functions.[1][2] Antagonists of this receptor block the action of the endogenous ligand serotonin, offering therapeutic potential for conditions like irritable bowel syndrome with diarrhea (IBS-D).[1][3]
The potency of these antagonists is a critical factor in their therapeutic efficacy and is typically quantified by their binding affinity (Ki) and functional inhibition (IC50 or pA2). This guide summarizes available preclinical data, details the experimental methodologies used to obtain this data, and visualizes the key biological and experimental processes.
Comparative Potency of 5-HT4 Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of several well-characterized 5-HT4 receptor antagonists. Potency is presented as pKi or pA2 values, which are the negative logarithms of the inhibition constant (Ki) or the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve, respectively. Higher values are indicative of greater potency.
| Antagonist | Common Name/Code | Binding Affinity (pKi/pA2) | Test System | Reference |
| Antagonist 1 | GR 113808 | 8.9 ± 0.24 (pA2) | Human colon circular smooth muscle | [3] |
| Antagonist 2 | RS 39604 | 8.7 (pKi) | Guinea pig striatum membranes | [4] |
| Antagonist 3 | SB 204070 | 9.2 (pKi) | Recombinant human 5-HT4(b) receptor | [4] |
| Antagonist 4 | Piboserod | 9.6 (pKi) | Recombinant human 5-HT4 receptor | [5] |
| Antagonist 5 | DAU 6285 | 6.32 (pA2) | Human colon circular smooth muscle | [3] |
| Antagonist 6 | SDZ 205-557 | ~8.5 (pKi) | Not specified | [1] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, tissues, and cell lines used across different studies.[3]
Signaling Pathways and Antagonist Intervention
The 5-HT4 receptor primarily signals through the Gαs protein pathway. Agonist binding activates Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream cellular targets.[1][6] Evidence also suggests a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase.[6][7] 5-HT4 antagonists competitively bind to the receptor, blocking the agonist from initiating these signaling cascades.[2]
Experimental Protocols
The determination of antagonist potency relies on standardized in vitro assays. The two primary methods are radioligand binding assays, which measure the affinity of a compound for the receptor, and functional assays, which assess the compound's ability to block an agonist-induced response.[1]
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT4 receptor.[8]
Materials:
-
Cell Membranes: Prepared from cells or tissues overexpressing the 5-HT4 receptor.[6][8]
-
Radioligand: A high-affinity 5-HT4 ligand, such as [3H]-GR113808.[4][6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.[8]
-
Test Antagonist: The compound to be evaluated, at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR113808).[4]
-
Apparatus: Glass fiber filters, 96-well plates, filtration apparatus, and a scintillation counter.[8]
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.[4]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[3]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Data Analysis:
-
Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).[3][8]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][6][8]
-
Cell-Based Functional Assay (cAMP Production)
This assay measures the functional potency of an antagonist by quantifying its ability to inhibit agonist-induced production of cyclic AMP (cAMP).[1][8]
Materials:
-
Cells: A cell line expressing the 5-HT4 receptor (e.g., HEK293 cells).[6]
-
5-HT4 Agonist: e.g., Serotonin.[6]
-
Test Antagonist: The compound to be evaluated.
-
PDE Inhibitor: To prevent the degradation of cAMP.[8]
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[6]
Procedure:
-
Cell Plating: Seed the cells into multi-well plates and allow them to adhere.[8]
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the cells and pre-incubate for a defined period (e.g., 15-30 minutes).[8]
-
Agonist Stimulation: Add a 5-HT4 agonist at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate cAMP production.[6][8]
-
Incubation: Incubate the plate to allow for cAMP accumulation.[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit according to the manufacturer's protocol.
-
Data Analysis:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the potency of a 5-HT4 receptor antagonist using a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Serotonin 4 (5-HT4) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of SB-203186 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of SB-203186 hydrochloride, a potent and selective p38 MAP kinase inhibitor.
Summary of Key Information
A collection of available data for this compound and related compounds is presented below. This information is crucial for the correct labeling and segregation of waste.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 207572-69-8 | MedChemExpress |
| Molecular Formula | C₁₆H₂₁ClN₂O₂ | MedChemExpress |
| Molecular Weight | 308.8 g/mol | MedChemExpress |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO | Based on data for other p38 MAPK inhibitors |
| Storage Temperature | 2-8°C | General recommendation for similar compounds |
| Waste Disposal | Must be disposed of in accordance with national and local regulations as chemical waste. | General guidance for laboratory chemicals |
Experimental Protocols for Disposal
The following protocols outline the recommended step-by-step procedures for the safe disposal of this compound waste.
Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step to ensure safe handling and disposal.
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and pipette tips.
-
Liquid Waste: Consists of stock solutions (e.g., in DMSO), experimental media containing the inhibitor, and contaminated solvents.
-
Sharps Waste: Includes needles, syringes, and broken glass contaminated with this compound.
-
-
Segregate Waste:
-
Collect solid, liquid, and sharps waste in separate, clearly marked containers.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Waste Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure that waste is handled correctly by disposal personnel.
-
Select Appropriate Containers:
-
Use chemically resistant containers with secure, leak-proof lids.
-
For liquid waste, use containers made of materials compatible with the solvents used (e.g., polyethylene for many organic solvents).
-
Sharps must be collected in designated puncture-proof sharps containers.
-
-
Label Containers Clearly:
-
Affix a hazardous waste label to each container as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent or matrix (e.g., "in DMSO")
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory contact information
-
-
Storage and Disposal
Interim storage and final disposal must be conducted in a manner that minimizes risk.
-
Temporary Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Keep containers closed except when adding waste.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide the EHS office with a completed chemical waste manifest, detailing the contents of each container.
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting your institution's specific waste disposal guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
